Product packaging for l-Methionine-d8(Cat. No.:)

l-Methionine-d8

Cat. No.: B12425525
M. Wt: 157.26 g/mol
InChI Key: FFEARJCKVFRZRR-MCXBZGAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Methionine-d8 is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 157.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B12425525 l-Methionine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

157.26 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D

InChI Key

FFEARJCKVFRZRR-MCXBZGAWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

L-Methionine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Methionine-d8, a deuterated stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₅H₃D₈NO₂S
Molecular Weight 157.26 g/mol [1]
Deuterium Incorporation 8 Deuterium atoms
Appearance White to off-white solid

Chemical Structure of this compound

This compound is a saturated derivative of L-methionine where eight hydrogen atoms have been replaced by deuterium. The deuteration occurs at the methyl, ethyl, and alpha-carbon positions, providing a significant mass shift for use in mass spectrometry-based applications.

L_Methionine_d8_Structure Chemical Structure of this compound C1 D3C S S C1->S C2 CD2 S->C2 C3 CD2 C2->C3 C4 CD C3->C4 N NH2 C4->N C5 COOH C4->C5

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays.[2] Its key application is in tracer studies for metabolic research and in pharmacokinetic analyses during drug development. The incorporation of stable isotopes like deuterium has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.

Use as an Internal Standard in Mass Spectrometry

In quantitative proteomics and metabolomics, this compound serves as an ideal internal standard for the accurate measurement of its unlabeled counterpart, L-methionine. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the endogenous L-methionine.

The general workflow for using this compound as an internal standard in a biological sample analysis is depicted below.

Experimental_Workflow Workflow for Quantitative Analysis using this compound sample Biological Sample (e.g., plasma, tissue homogenate) add_is Spike with known amount of this compound sample->add_is extraction Sample Preparation (e.g., protein precipitation, extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Ratio of endogenous L-Methionine to this compound) analysis->quant

Caption: General experimental workflow for using this compound as an internal standard.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application, the biological matrix being analyzed, and the instrumentation available. As such, standardized protocols are not broadly published. Researchers typically develop and validate their own methods based on established principles of bioanalytical method development.

A general approach for the quantification of L-methionine in a biological matrix using this compound as an internal standard would involve the following steps:

  • Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of unlabeled L-methionine into a surrogate matrix (a biological matrix free of the analyte). A fixed concentration of this compound is added to all standards, controls, and unknown samples.

  • Sample Preparation: The biological samples, along with the calibration standards and quality controls, are subjected to a sample preparation procedure to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to achieve separation of L-methionine from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the transitions for both L-methionine and this compound.

  • Data Analysis: The peak area ratios of the analyte (L-methionine) to the internal standard (this compound) are calculated for all samples. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of L-methionine in the unknown samples are then determined from this calibration curve.

It is important to note that the development and validation of such an assay should be performed in accordance with regulatory guidelines where applicable, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

References

Biological Incorporation of Deuterated Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological incorporation of deuterated methionine (D-Met), a powerful tool in modern life sciences research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can introduce a "heavy" label into proteins and other biomolecules. This subtle alteration enables a wide range of applications, from quantifying protein turnover and elucidating metabolic pathways to enhancing the pharmacokinetic profiles of therapeutic drugs. This document details the core principles, experimental methodologies, and key applications of D-Met labeling.

The Metabolic Journey of Methionine: Core Pathways

Methionine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its metabolism is central to numerous cellular processes and can be broadly divided into three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. When deuterated methionine is introduced, it follows these same pathways, becoming incorporated into a variety of biomolecules.

The Methionine Cycle

The methionine cycle is the primary pathway for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions targeting DNA, RNA, proteins, and lipids.[1][2][3][4]

Methionine_Cycle Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase ADP_Pi ADP + Pi Hcy Homocysteine SAH->Hcy SAHH Methylated_Product Methylated Product Hcy->Met MS THF Tetrahydrofolate MTHF 5-Methyltetrahydrofolate THF->MTHF MTHFR MTHF->Met ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Methyl_Acceptor->SAH

Figure 1: The Methionine Cycle.
The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. This pathway is crucial for the synthesis of another sulfur-containing amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[2][5][6][7]

Transsulfuration_Pathway cluster_products Products Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CGL alpha_keto α-ketobutyrate Cystathionine->alpha_keto NH3 NH3 Cystathionine->NH3 GSH Glutathione (GSH) Cys->GSH GCL, GS

Figure 2: The Transsulfuration Pathway.
The Methionine Salvage Pathway

The methionine salvage pathway is a critical recycling route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[1][3][8][9][10] This pathway is essential for conserving the sulfur and methyl groups of methionine.

Methionine_Salvage_Pathway SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC Spermidine Spermidine MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Spermidine synthase Putrescine Putrescine Putrescine->Spermidine MTR 5-Methylthioribose (MTR) MTA->MTR MTAP MTR1P MTR-1-phosphate MTR->MTR1P MTRK KMTB 2-keto-4-methylthiobutyrate MTR1P->KMTB Multiple Steps Met Methionine KMTB->Met Transaminase

Figure 3: The Methionine Salvage Pathway.

Applications in Research and Development

The ability to trace the fate of methionine through its metabolic pathways has profound implications for various research fields.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of thousands of proteins in a single experiment. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled counterpart. For methionine, this is often L-methionine-(methyl-d3) or L-methionine-(¹³C₅, ¹⁵N₁). After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the precise quantification of changes in protein abundance.

Table 1: Comparison of Common Isotopic Labels for Methionine in SILAC

Isotopic LabelMass Shift (Da)AdvantagesDisadvantages
L-Methionine-(methyl-d3)+3.0188Cost-effectivePotential for slight chromatographic shift compared to the light form, which can complicate data analysis.[11]
L-Methionine-(¹³C₅)+5.0167No chromatographic shiftHigher cost than deuterated forms.
L-Methionine-(¹³C₅, ¹⁵N₁)+6.0197No chromatographic shift, higher mass difference for better resolutionHighest cost.
L-Methionine-(¹³C, d₅)+6.0235High mass shiftPotential for chromatographic shift.[12]
Protein Turnover Analysis

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular homeostasis and disease states. Deuterated methionine can be used as a metabolic tracer to measure protein turnover rates. In a typical pulse-chase experiment, cells or organisms are first exposed to a "pulse" of deuterated methionine-containing medium for a specific duration, leading to the incorporation of the heavy label into newly synthesized proteins. The cells are then transferred to a "chase" medium containing unlabeled methionine. The rate of disappearance of the heavy-labeled proteins over time, as measured by mass spectrometry, provides a direct measure of the protein degradation rate.

Protein_Turnover_Workflow Start Start Experiment Pulse Pulse: Culture with Deuterated Methionine Start->Pulse Chase Chase: Culture with Unlabeled Methionine Pulse->Chase Collect Collect Samples at Time Points Chase->Collect Prepare Protein Extraction and Digestion Collect->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantify Heavy/Light Peptide Ratios Analyze->Quantify Calculate Calculate Protein Turnover Rates Quantify->Calculate

References

L-Methionine-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for L-Methionine-d8, a deuterated stable isotope-labeled amino acid crucial for various research applications, particularly in mass spectrometry-based studies. Understanding its stability profile is paramount for ensuring the accuracy and reliability of experimental results.

Core Stability and Storage Recommendations

This compound, like its non-labeled counterpart, is susceptible to degradation, primarily through oxidation of its sulfur atom. Proper storage is critical to maintain its isotopic and chemical purity over time. The following tables summarize the recommended storage conditions and stability data for this compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound
ParameterRecommendationNotes
Temperature Store at 2-8°C for long-term storage.Can be stored at room temperature for shorter periods.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.
Light Protect from light.Store in amber vials or light-blocking containers.
Moisture Keep in a dry environment.Use of a desiccator is recommended.
Table 2: Stability of this compound Stock Solutions
SolventStorage TemperatureConcentrationDurationStability
Aqueous Buffer-80°CNot specified6 monthsStable
Aqueous Buffer-20°CNot specified1 monthStable
Water2-8°CNot specified~5 yearsStable

Note: For aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.

Chemical Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the thioether side chain. This process can occur in one or two steps, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This oxidation can be initiated by exposure to atmospheric oxygen, oxidizing agents, or light.

This compound Degradation Pathway This compound This compound L-Methionine-d8_sulfoxide This compound Sulfoxide This compound->L-Methionine-d8_sulfoxide Oxidation L-Methionine-d8_sulfone This compound Sulfone L-Methionine-d8_sulfoxide->L-Methionine-d8_sulfone Further Oxidation

Figure 1: Chemical degradation pathway of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or mass spectrometric detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • Mobile Phase A: A solution of an ion-pairing agent such as sodium dodecyl sulfate in an aqueous buffer (e.g., phosphate or citrate buffer) adjusted to an acidic pH (e.g., pH 2.5-3.5).

  • Mobile Phase B: Acetonitrile or methanol.

  • A gradient elution is typically employed to separate the polar this compound from its less polar degradation products.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase A or a suitable solvent to a known concentration.

  • For forced degradation studies, subject the sample solution to stress conditions (e.g., heat, acid, base, oxidation) before analysis.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength around 210 nm or mass spectrometry for more specific detection.

5. Data Analysis:

  • The stability of this compound is assessed by monitoring the decrease in the peak area of the main compound and the increase in the peak areas of any degradation products over time.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and keep at room temperature for a defined period.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a certain period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.

4. Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products formed under each condition.

Application in Metabolic Flux Analysis

This compound is a valuable tracer in metabolic flux analysis studies to investigate the in vivo kinetics and metabolism of methionine. A typical experimental workflow is depicted below.

Metabolic Flux Analysis Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Admin Administration of This compound to subject Sample Collection of biological samples (e.g., plasma, tissue) over time Admin->Sample Extraction Metabolite extraction from samples Sample->Extraction Analysis LC-MS/MS or GC-MS analysis to quantify this compound and its metabolites Extraction->Analysis Modeling Pharmacokinetic and metabolic flux modeling Analysis->Modeling Results Determination of kinetic parameters and metabolic pathway fluxes Modeling->Results

Figure 2: A typical workflow for a metabolic flux analysis study using this compound.

By adhering to the storage and handling guidelines outlined in this document and employing robust analytical methods, researchers can ensure the integrity of this compound, leading to more accurate and reproducible scientific outcomes.

Understanding the Isotope Effects of L-Methionine-d8 in Cellular Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of polyamines and cysteine. The substitution of hydrogen atoms with their heavier isotope, deuterium, to create L-Methionine-d8, introduces a kinetic isotope effect (KIE). This effect can subtly alter the rates of enzymatic reactions involving methionine, providing a powerful tool for elucidating metabolic pathways, studying enzyme mechanisms, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core principles underlying the isotope effects of this compound in cellular environments. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling and metabolic pathways influenced by this isotopic substitution.

Introduction to Isotope Effects of this compound

Isotopes are variants of a particular chemical element which differ in neutron number. Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken. This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of mechanistic enzymology and drug metabolism studies.[1][2]

This compound is an isotopologue of L-Methionine where all eight hydrogen atoms have been replaced with deuterium. This comprehensive deuteration can influence the rates of multiple enzymatic steps within the methionine metabolic network. Understanding these effects is crucial for interpreting data from stable isotope tracing studies and for the rational design of deuterated drugs with improved pharmacokinetic profiles.[3]

Quantitative Data on Isotope Effects

The primary utility of this compound in cellular research lies in its ability to act as a tracer in metabolic studies and to induce kinetic isotope effects that can alter metabolic fluxes. While direct, comprehensive comparative studies on the global cellular effects of this compound versus L-Methionine are limited, we can infer potential impacts based on known KIEs of key enzymes in the methionine metabolic pathway.

Enzyme Kinetic Isotope Effects

The following table summarizes known or predicted kinetic isotope effects for key enzymes involved in methionine metabolism. A KIE value (kH/kD) greater than 1 indicates a "normal" isotope effect, where the reaction is slower with the deuterated substrate.

EnzymeReactionExpected KIE (kH/kD) on this compoundImplication for Cellular MetabolismReference
Methionine Adenosyltransferase (MAT) L-Methionine + ATP → S-adenosylmethionine (SAM) + PPi + Pi1.0 - 1.2A slight decrease in the rate of SAM synthesis, the primary methyl donor.[4][4]
Methionine Synthase (MS) Homocysteine + N5-Methyl-THF → L-Methionine + THF~1.087A potential slowing of the remethylation of homocysteine to methionine.[5][5]
Cystathionine β-synthase (CBS) Serine + Homocysteine → CystathionineNot directly involving C-H bond cleavage in methionineMinimal direct KIE expected on the methionine substrate itself.[6][7]
Various Methyltransferases SAM + Acceptor → S-adenosylhomocysteine (SAH) + Methylated AcceptorSubstrate-dependentThe rate of various methylation reactions could be subtly altered.
D-Amino Acid Oxidase (DAAO) (if D-methionine is present) D-Methionine → α-keto-γ-(methylthio)butyrate + NH3SignificantSlower conversion of any contaminating D-Methionine-d8 to its keto acid.

Note: The expected KIE values are estimations based on published data for similar reactions and the principles of kinetic isotope effects. Experimental verification in specific cellular contexts is recommended.

Predicted Effects on Cellular Processes

The subtle changes in enzyme kinetics due to the isotope effect of this compound can have cascading effects on various cellular functions.

Cellular ProcessParameterEffect of L-MethioninePredicted Effect of this compoundRationale
Cell Proliferation Growth RateEssential for growthPotentially slightly reducedSlower entry into the methionine cycle may marginally limit the availability of building blocks and methyl donors for DNA and protein synthesis.
One-Carbon Metabolism Metabolic FluxCentral hubPotentially altered flux distributionKIEs in MAT and MS could shift the balance between the methionine cycle and the transsulfuration pathway.[8]
DNA/Histone Methylation Methylation LevelsProvides methyl groups via SAMPotentially slightly altered methylation patternsA reduced rate of SAM synthesis could impact the pool of methyl donors available for epigenetic modifications.
Redox Homeostasis Glutathione (GSH) LevelsPrecursor to cysteine for GSH synthesisPotentially slightly altered GSH synthesisChanges in the flux through the transsulfuration pathway could affect cysteine availability.

Experimental Protocols

Stable Isotope Labeling in Cell Culture with this compound

This protocol outlines the general procedure for replacing standard L-Methionine with this compound in mammalian cell culture for metabolic labeling studies.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • L-Methionine-free cell culture medium

  • This compound (powder)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

  • Prepare this compound Medium:

    • Dissolve this compound powder in sterile water or PBS to create a concentrated stock solution.

    • Supplement the L-Methionine-free medium with the this compound stock solution to the desired final concentration (typically the same as standard L-Methionine in the regular medium).

    • Add dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).

    • Filter-sterilize the complete this compound medium using a 0.22 µm filter.

  • Cell Seeding and Adaptation:

    • Culture cells in their standard complete medium until they reach the desired confluency for passaging.

    • Wash the cells once with sterile PBS to remove residual standard medium.

    • Harvest the cells using your standard protocol (e.g., trypsinization).

    • Resuspend the cells in the prepared this compound medium.

    • Seed the cells into new culture vessels at your desired density.

  • Labeling and Incubation:

    • Incubate the cells in the this compound medium for a duration sufficient to achieve a high degree of isotopic enrichment. For proteomic studies aiming for >95% incorporation, this typically requires at least 5-6 cell doublings. For metabolomic studies focusing on pathway dynamics, shorter incubation times may be appropriate.

    • Monitor cell health and proliferation during the labeling period.

  • Sample Collection:

    • After the desired labeling period, harvest the cells.

    • For metabolomics, rapidly quench metabolism by aspirating the medium, washing briefly with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).

    • For proteomics, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Store collected samples at -80°C until further analysis.

Metabolite Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of this compound and its metabolites from labeled cells.

Materials:

  • Labeled cell pellets

  • Ice-cold 80% methanol (LC-MS grade)

  • Centrifuge capable of reaching high speeds at 4°C

  • LC-MS/MS system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC)

Procedure:

  • Metabolite Extraction:

    • To the quenched cell pellet, add a sufficient volume of ice-cold 80% methanol.

    • Vortex vigorously to ensure complete lysis and extraction.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected downstream metabolites. The mass transitions will need to be adjusted to account for the deuterium atoms.

    • Analyze the data using appropriate software to determine the relative or absolute abundance of the labeled metabolites.

Visualization of Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of L-Methionine in metabolism and signaling.

Methionine Metabolic Pathway

Methionine_Metabolism cluster_legend Legend Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (KIE) Met_d8 This compound Met_d8->Met Isotopic Substitution SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (KIE) Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Acceptor Acceptor Acceptor->Methylated_Acceptor THF THF Methyl_THF N5-Methyl-THF THF->Methyl_THF Methyl_THF->Met ATP ATP ATP->SAM Serine Serine Serine->Cystathionine Metabolite Metabolite Key_Metabolite Key Metabolite Enzyme Enzyme (KIE indicates potential isotope effect)

Caption: The central methionine metabolic pathway.

Experimental Workflow for this compound Labeling

Experimental_Workflow Start Start with Cultured Cells Wash Wash with PBS Start->Wash Label Incubate with This compound Medium Wash->Label Harvest Harvest Cells Label->Harvest Quench Quench Metabolism (e.g., 80% Methanol) Harvest->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis Analyze->Data

Caption: Workflow for stable isotope labeling with this compound.

Signaling Pathways Influenced by Methionine Metabolism

Signaling_Pathways Met_Metabolism Methionine Metabolism SAM_SAH_Ratio SAM/SAH Ratio (Methylation Potential) Met_Metabolism->SAM_SAH_Ratio AMPK AMPK Signaling Met_Metabolism->AMPK Low Met activates mTORC1 mTORC1 Signaling SAM_SAH_Ratio->mTORC1 Activates Epigenetic_Mod Epigenetic Modifications (DNA/Histone Methylation) SAM_SAH_Ratio->Epigenetic_Mod Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits

Caption: Key signaling pathways linked to methionine metabolism.

Applications in Drug Development

The deliberate introduction of deuterium into drug candidates, a strategy known as "deuterium switching," can significantly improve their pharmacokinetic properties. By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be slowed, leading to:

  • Increased drug half-life: This can result in less frequent dosing and improved patient compliance.

  • Reduced formation of toxic metabolites: By altering the metabolic pathway, the production of harmful byproducts can be minimized.

  • Increased drug exposure: A slower rate of metabolism can lead to higher overall drug concentrations in the body, potentially enhancing therapeutic efficacy.

This compound serves as a valuable research tool in this context. By studying how deuteration affects the metabolism of methionine itself, researchers can gain insights into the potential benefits and challenges of deuterating drug molecules that are metabolized by enzymes involved in one-carbon metabolism.

Conclusion

This compound is more than just a heavy version of an essential amino acid. It is a sophisticated tool that allows for the precise investigation of metabolic fluxes, enzyme mechanisms, and the intricate network of signaling pathways that govern cellular life. The kinetic isotope effects introduced by deuteration, though often subtle, can provide profound insights into the dynamics of cellular metabolism. As analytical techniques continue to improve in sensitivity and resolution, the application of this compound and other stable isotope-labeled compounds is set to expand, offering exciting new avenues for basic research and the development of next-generation therapeutics.

References

L-Methionine-d8 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key applications of L-Methionine-d8 and other stable isotope-labeled methionine analogs in metabolic research. It is designed to be a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows.

Introduction to L-Methionine and Stable Isotope Labeling

L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other key metabolites.[1][2] Stable isotope labeling with compounds like this compound, where deuterium atoms replace hydrogen atoms, allows researchers to trace the metabolic fate of methionine and its derivatives without the use of radioactive isotopes.[3] This technique is foundational to the fields of proteomics and metabolomics, enabling precise quantification and dynamic analysis of metabolic pathways.[4]

Core Applications of this compound

The primary applications of this compound and its isotopologues in metabolic research fall into two main categories:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Methylation Analysis ("Heavy Methyl SILAC"): This powerful technique is used to identify and quantify protein methylation, a critical post-translational modification involved in numerous cellular processes.[5][6]

  • Metabolic Flux Analysis (MFA): By tracing the incorporation of labeled methionine into various metabolic pools, researchers can quantify the rates (fluxes) of interconnected metabolic pathways, such as the methionine cycle and the transsulfuration pathway.[4][7]

"Heavy Methyl SILAC" for Quantitative Methylomics

In "heavy methyl SILAC," cells are cultured in a medium containing a stable isotope-labeled version of methionine, typically L-Methionine([¹³C]methyl-d3). The cellular machinery then converts this into "heavy" S-adenosylmethionine (SAM), the universal methyl donor.[6] Consequently, all newly synthesized methylated proteins and other molecules incorporate this heavy methyl group.

This results in a predictable mass shift for methylated peptides in mass spectrometry analysis, allowing for confident identification and quantification of methylation sites.[6] For example, a monomethylated peptide will be 4 Da heavier (¹³C + 3x²H - 4x¹H = 1 + 3 = 4), a dimethylated peptide 8 Da heavier, and a trimethylated peptide 12 Da heavier.[6]

Experimental Protocol: Heavy Methyl SILAC

This protocol provides a general workflow for a heavy methyl SILAC experiment.

I. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "light" population, use standard cell culture medium containing unlabeled L-methionine.

  • For the "heavy" population, use a specially formulated medium where standard L-methionine is replaced with L-Methionine([¹³C]methyl-d3).

  • Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.

  • Harvest the "light" and "heavy" cell populations.

II. Sample Preparation for Mass Spectrometry:

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Reduce disulfide bonds in the protein mixture using dithiothreitol (DTT).

  • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.[8]

  • Digest the protein mixture into peptides using a protease such as trypsin.[8]

  • (Optional but recommended) Enrich for methylated peptides using techniques like immunoprecipitation with anti-methyl-lysine or anti-methyl-arginine antibodies, or through chromatographic methods like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

  • Desalt the peptide mixture using a C18 StageTip.

III. LC-MS/MS Analysis:

  • Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8][11]

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column.[11]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A suitable gradient from low to high acetonitrile concentration to elute peptides. A typical gradient might run from 3% to 50% acetonitrile over 60 minutes.[11]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI).[8]

    • MS Scan Range: m/z 300–2000.[11]

    • Data-Dependent Acquisition: Acquire MS/MS spectra for the top 10-20 most intense precursor ions.

    • Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[8]

IV. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify and quantify peptides from the raw MS data.

  • The software will identify pairs of "light" and "heavy" methylated peptides based on the characteristic mass difference.

  • The ratio of the intensities of the "heavy" to "light" peptide peaks provides a quantitative measure of the relative abundance of that specific methylation site between the two experimental conditions.

Quantitative Data from Heavy Methyl SILAC

The following table summarizes representative quantitative data that can be obtained from heavy methyl SILAC experiments.

ParameterDescriptionExample ValueReference
Number of Identified Methylation Sites The total number of unique protein methylation sites identified in a single experiment.59 methylation sites in HeLa cells[6][10]
Quantitative Ratios The fold-change in methylation abundance of a specific site between two conditions.Varies depending on the specific protein and experimental conditions.[6]
Incorporation Efficiency The percentage of labeled methionine incorporated into the proteome.>95%[6]

Visualizing the Heavy Methyl SILAC Workflow

Heavy_Methyl_SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Cell Culture (Light L-Methionine) Combine_Lysates Combine Equal Protein Amounts Light_Culture->Combine_Lysates Heavy_Culture Cell Culture (Heavy this compound) Heavy_Culture->Combine_Lysates Reduce_Alkylate Reduction & Alkylation Combine_Lysates->Reduce_Alkylate Digest Proteolytic Digestion Reduce_Alkylate->Digest Enrichment Methyl-Peptide Enrichment (Optional) Digest->Enrichment Desalt Desalting Enrichment->Desalt LC_MSMS LC-MS/MS Analysis Desalt->LC_MSMS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for a typical heavy methyl SILAC experiment.

Metabolic Flux Analysis (MFA) with this compound

MFA using stable isotope-labeled methionine allows for the quantification of the rates of metabolic reactions in the methionine cycle and related pathways. By introducing a labeled precursor like this compound or ¹³C-methionine and measuring the rate of its incorporation into downstream metabolites, researchers can build a dynamic model of metabolic activity.[4][7]

Experimental Protocol: Metabolic Flux Analysis

This protocol outlines a general procedure for an MFA study using stable isotope-labeled methionine.

I. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of the stable isotope-labeled methionine (e.g., this compound or ¹³C-methionine).

  • Collect cell and media samples at various time points after the introduction of the labeled medium.

II. Metabolite Extraction:

  • Quench metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Separate the intracellular metabolites from the cell debris by centrifugation.

  • Collect the supernatant containing the metabolites.

III. LC-MS/MS Analysis of Metabolites:

  • Analyze the extracted metabolites using an LC-MS/MS system.

  • Liquid Chromatography (LC) Parameters:

    • Use a column and mobile phases suitable for the separation of polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry (MS) Parameters:

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled forms of key metabolites in the methionine pathway (e.g., methionine, SAM, SAH, homocysteine, cysteine).

IV. Data Analysis and Flux Calculation:

  • Determine the isotopic enrichment (the fraction of the metabolite pool that is labeled) for each metabolite at each time point.

  • Use mathematical models and software (e.g., INCA, Metran) to fit the isotopic labeling data and calculate the metabolic flux rates.

Quantitative Data from Metabolic Flux Analysis

The following table presents examples of quantitative data obtained from MFA studies of methionine metabolism.

ParameterDescriptionExample Value (in a human fibrosarcoma cell line)Reference
Net Methionine Uptake The rate at which cells take up methionine from the culture medium.~0.8 ± 0.1 nmol/μL-cells/h[8]
Transmethylation Flux The rate of methyl group donation from SAM.Roughly 15% of the net methionine uptake[4][8]
Propylamine Transfer Flux The rate of propylamine group donation from decarboxylated SAM for polyamine synthesis.Roughly 15% of the net methionine uptake[4][8]
Ornithine Decarboxylase Flux The rate of the first step in polyamine synthesis.Increased 2-fold in MTAP-deleted cells[4][8]

Visualizing the Methionine Metabolism Pathway

Methionine_Metabolism SAM S-Adenosylmethionine (SAM) Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) SAM->Methylated_Substrates Methyltransferases Polyamines Polyamines SAM->Polyamines Propylamine Transfer SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS L_Methionine L_Methionine Homocysteine->L_Methionine MS Cysteine Cysteine Cystathionine->Cysteine CGL Protein Protein Synthesis Methylated_Substrates->SAH ATP ATP ATP->SAM Serine Serine Serine->Cystathionine THF THF 5_Me_THF 5-Methyl-THF THF->5_Me_THF 5_Me_THF->Homocysteine L_Methionine->Protein

Caption: Key pathways in methionine metabolism.

Conclusion

This compound and other stable isotope-labeled analogs of methionine are indispensable tools in modern metabolic research. They provide a safe and powerful means to dissect the complexities of methionine metabolism, from quantifying protein methylation on a proteomic scale to measuring the dynamic fluxes through central metabolic pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own stable isotope-based metabolic studies, ultimately leading to a deeper understanding of cellular physiology and disease.

References

l-Methionine-d8 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Methionine-d8, a stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, from metabolic studies to quantitative proteomics.

Core Compound Information

This compound is a valuable tool in mass spectrometry-based research. The deuterium labels provide a distinct mass shift, allowing for its differentiation from its unlabeled counterpart without altering its chemical properties.

Chemical and Physical Properties
PropertyValue
CAS Number 2483831-58-7[1]
Molecular Formula C₅H₃D₈NO₂S[1]
Molecular Weight 157.26 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥98%[2][3]
Isotopic Enrichment Typically ≥98%
Supplier Information

A number of reputable chemical suppliers provide this compound for research purposes. These include:

  • MedchemExpress

  • ChemScene[1]

  • Eurisotop (a subsidiary of Cambridge Isotope Laboratories)[3]

  • Alfa Chemistry

Applications in Research and Development

The primary application of this compound lies in its use as an internal standard and a tracer in various analytical and biological studies.

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), this compound is used to metabolically label proteins. This allows for the accurate quantification of protein expression levels between different cell populations.

  • Metabolomics and Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to track the metabolic fate of methionine through various biochemical pathways, providing insights into cellular metabolism and disease states.

  • Pharmacokinetic Studies: Deuterated compounds are often used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This compound can serve as an internal standard in such studies for methionine-containing or -related drugs.

Methionine Metabolism Signaling Pathways

L-methionine plays a central role in cellular metabolism, primarily through the methionine cycle, the transsulfuration pathway, and the salvage pathway. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_salvage Salvage Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine) Cys Cysteine Cystathionine->Cys CGL KMTB α-keto-γ- methylthiobutyrate MTA->KMTB Multiple Steps KMTB->Met Transaminase

Overview of key methionine metabolic pathways.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Quantitative Proteomics using SILAC

This protocol outlines the use of this compound for relative protein quantification.

a. Media Preparation:

  • Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-methionine.

  • Reconstitute lyophilized L-Methionine (light) and this compound (heavy) in sterile PBS or media to create stock solutions.

  • Supplement the methionine-deficient medium with either "light" L-Methionine or "heavy" this compound to the desired final concentration (typically the same as in standard media). Also add dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

b. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.

  • Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Verify the labeling efficiency by mass spectrometry analysis of a small aliquot of protein extract.

c. Sample Preparation and Mass Spectrometry:

  • After the desired experimental treatment, harvest both "light" and "heavy" cell populations.

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Perform protein digestion using an appropriate protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy methionine-containing peptides will be used for relative quantification.

SILAC_Workflow cluster_labeling Cell Labeling Light Culture in 'Light' Medium (L-Methionine) Treatment Experimental Treatment Light->Treatment Heavy Culture in 'Heavy' Medium (this compound) Heavy->Treatment Mix Combine Equal Protein Amounts Treatment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Protein Quantification LCMS->Quant

Workflow for a SILAC experiment using this compound.
L-Methionine Quantification in Biological Samples using HPLC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of L-methionine in plasma or cell lysates.

a. Sample Preparation:

  • To a known volume of plasma or cell lysate, add a known amount of this compound internal standard solution.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the precipitate.

  • Transfer the supernatant containing the amino acids to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried sample in an appropriate solvent for HPLC analysis.

b. HPLC-MS/MS Analysis:

  • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

  • Separate the amino acids using a gradient of aqueous and organic mobile phases. A typical gradient might start with a high aqueous percentage and ramp up the organic phase to elute the more hydrophobic amino acids.

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • Monitor the specific mass-to-charge ratio (m/z) transitions for both L-methionine and this compound.

  • Quantify the amount of L-methionine in the original sample by comparing the peak area of the endogenous L-methionine to that of the this compound internal standard.

HPLC_Workflow Sample Biological Sample (Plasma, Lysate) IS Add this compound (Internal Standard) Sample->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Extract Extract Supernatant & Dry Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute HPLC HPLC Separation (e.g., C18 column) Reconstitute->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantify Quantify L-Methionine (Ratio to Internal Standard) MSMS->Quantify

Workflow for L-Methionine quantification by HPLC-MS/MS.

Conclusion

This compound is an indispensable tool for modern biological and pharmaceutical research. Its utility in quantitative proteomics, metabolomics, and pharmacokinetic studies provides researchers with the ability to obtain highly accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors. As with any experimental technique, optimization of these protocols for your specific application and instrumentation is recommended.

References

In-Depth Technical Guide: Safety and Handling of L-Methionine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

L-Methionine-d8 is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical substance, it should be handled with care in a laboratory setting. Potential hazards include:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed in large quantities.[1]

  • Combustible Dust: Further processing of the solid material may result in the formation of combustible dust concentrations in the air.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of L-Methionine.

PropertyValueReference
Molecular FormulaC₅H₃D₈NO₂S-
Molecular Weight157.26 g/mol [1]
AppearanceWhite crystalline powder or flakes[2][3]
Melting Point284 °C (decomposes)[4][5]
SolubilitySoluble in water and dilute acids and alkalis. Very slightly soluble in ethanol.[2][6]
log Pow (Octanol/Water Partition Coefficient)-1.87[7]

Toxicological Data

Toxicological data for this compound is not available. The data presented below for L-Methionine is for reference.

TestSpeciesRouteValueReference
Acute Toxicity (LD50)RatOral36,000 mg/kg[1]

Note: While the LD50 is high, indicating low acute toxicity, excessive intake of methionine in humans has been linked to elevated homocysteine levels, which is a risk factor for cardiovascular disease.[8][9] A mistaken large dose has resulted in death.[8][9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Handling:

  • Handle in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wear appropriate personal protective equipment (see Section 6).

  • Wash hands thoroughly after handling.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3]

Storage:

  • Store in a tightly closed container.[1][3]

  • Keep in a cool, dry place.[1]

  • Protect from light and moisture.[1][3]

  • Store at room temperature or as recommended by the supplier. Some solutions may require storage at -20°C or -80°C for long-term stability.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[7]

PPE_Selection start Start: Assess Task handling_solid Handling Solid this compound start->handling_solid Solid Form handling_solution Handling this compound Solution start->handling_solution Solution Form weighing Weighing/Grinding handling_solid->weighing Potential for Dust dissolving Dissolving/Transferring handling_solid->dissolving Low Dust Potential ppe_basic Standard PPE: - Safety Glasses - Lab Coat - Gloves handling_solution->ppe_basic ppe_dust Enhanced PPE: - Standard PPE - Respirator (if dust is generated) weighing->ppe_dust dissolving->ppe_basic end End: Proceed with Task ppe_basic->end ppe_dust->end

PPE selection workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][10]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides, and sulfur oxides.[1]

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal.[3][10]

Stability and Reactivity

Chemical Stability:

  • Stable under recommended storage conditions.[1][3]

  • Aqueous stock solutions are reported to be stable for up to five years when stored at 2-8 °C.

Reactivity:

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Quantitative Stability Data (L-Methionine):

ConditionObservation
Forced Degradation
Acidic Hydrolysis (e.g., 1N HCl, 80°C, 24h)Significant degradation observed.
Alkaline Hydrolysis (e.g., 1N NaOH, 80°C, 24h)Some degradation observed.
Oxidation (e.g., 3% H₂O₂, RT, 24h)Significant degradation to methionine sulfoxide and other species.
Thermal (80°C, 24h)Some degradation observed.
Photolytic (UV light, 24h)Some degradation observed.

Note: The table provides a qualitative summary based on typical forced degradation studies of amino acids. Specific quantitative data for this compound is not available in the searched literature.

Experimental Protocols

Acute Oral Toxicity Assessment (General Protocol based on OECD Guideline 425)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like this compound.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water or saline). The concentration is adjusted to deliver the desired dose in a constant volume.

  • Administration: The substance is administered by gavage to the fasted animals.

  • Procedure (Up-and-Down Procedure):

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated from the results using a statistical method such as the maximum likelihood method.

OECD_425_Workflow start Start: Prepare Test Substance and Animals dose_animal Dose a Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End of Study calculate_ld50->end

General workflow for acute oral toxicity testing.
Stability-Indicating HPLC Method (Representative Protocol)

This protocol describes a general method for assessing the stability of this compound and separating it from its potential degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

    • Mobile Phase B: Acetonitrile or methanol.

    • A gradient program is run to separate the parent compound from its more polar or non-polar degradants.

  • Sample Preparation:

    • Forced Degradation Samples: this compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Stability Samples: this compound is stored under defined conditions (e.g., 40°C/75% RH) and samples are withdrawn at specified time points.

    • All samples are diluted to a suitable concentration with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection Wavelength: Around 210 nm.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

  • Data Analysis: The peak area of this compound is monitored over time to determine the extent of degradation. The formation of degradation products is also tracked.

HPLC_Stability_Workflow start Start: Prepare this compound Samples stress_samples Subject Samples to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_samples storage_samples Store Samples at Defined Stability Conditions start->storage_samples prepare_for_hplc Dilute Samples to Target Concentration stress_samples->prepare_for_hplc storage_samples->prepare_for_hplc hplc_analysis Analyze by Validated HPLC Method prepare_for_hplc->hplc_analysis data_processing Integrate Peak Areas and Quantify (Parent Compound and Degradants) hplc_analysis->data_processing analyze_results Assess Degradation Profile and Calculate Stability data_processing->analyze_results end End: Report Stability Data analyze_results->end

Workflow for an HPLC-based stability study.

References

Methodological & Application

Application Notes and Protocols for L-Methionine-d8 Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the metabolic labeling of mammalian cells using L-Methionine-d8 for quantitative proteomics analysis. The protocols are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] This technique involves the replacement of a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart. As cells grow and divide, they incorporate this "heavy" amino acid into their newly synthesized proteins.[3] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (labeled) media, one can accurately quantify differences in protein abundance between different experimental conditions.[4]

This compound is a deuterated form of the essential amino acid L-methionine, commonly used as a "heavy" amino acid in SILAC experiments.[5] Methionine plays a crucial role in cellular metabolism, not only as a building block for proteins but also as a key component of the one-carbon metabolism that influences DNA methylation, redox balance, and polyamine synthesis.

This document provides detailed protocols for this compound labeling in mammalian cells, from cell culture preparation to sample processing for mass spectrometry analysis.

Data Presentation

Table 1: General SILAC Labeling Parameters for Mammalian Cells
ParameterRecommendationReference
Cell Passages for Full Incorporation At least 5-6 cell doublings[1][6]
Typical Labeling Efficiency >95%[1]
Example Labeling Efficiency (Lysine) 99.1% after 5 doublings[7]
Example Labeling Efficiency (Arginine) 97.7% after 5 doublings[7]
L-Methionine Concentration in Medium Equivalent to standard medium formulation[6]
Dialyzed Fetal Bovine Serum (FBS) Recommended to minimize unlabeled amino acids[8][9]

Note: The labeling efficiencies provided are for other commonly used SILAC amino acids and serve as a reference. It is recommended to determine the specific incorporation rate of this compound for the cell line of interest.

Table 2: Example L-Methionine Concentrations in Common Cell Culture Media
MediumL-Methionine Concentration (mg/L)
DMEM 30
RPMI-1640 15
MEM 15

These are typical concentrations and should be matched with this compound in the labeling medium.

Table 3: Effects of High L-Methionine Concentration on Cell Viability
Cell LineL-Methionine Concentration (mg/mL)Effect on Cell GrowthReference
MCF-7 (Breast Cancer) 1 - 5Inhibition[10]
LNCaP (Prostate Cancer) 1 - 5Inhibition[10]
DU-145 (Prostate Cancer, mutated p53) 1 - 5No significant inhibition[10]
RD-MetRS* cells (Rhabdomyosarcoma) N/A (with Methionine analog ANL)~20% decline in viability with prolonged incubation[11]

This data highlights the importance of assessing cell viability after labeling with high concentrations of methionine or its analogs.

Experimental Protocols

Protocol 1: this compound Labeling of Mammalian Cells

This protocol describes the adaptation of mammalian cells to a medium containing this compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

  • L-Methionine (for "light" medium)

  • This compound (for "heavy" medium)[5]

  • Dialyzed Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Standard cell culture flasks, plates, and consumables

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add L-methionine to the final concentration of your standard culture medium (e.g., 30 mg/L for DMEM).

    • Heavy Medium: Reconstitute the methionine-deficient medium. Add this compound to the same final molar concentration as the light medium.

    • To both media, add 10% dialyzed FBS and 1% penicillin-streptomycin.

    • Sterile-filter the complete media using a 0.22 µm filter.[9]

  • Cell Adaptation:

    • Culture cells in the "heavy" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of this compound.[1][6]

    • For adherent cells, passage them as they reach 80-90% confluency. For suspension cells, maintain them in the log phase of growth.[9]

    • A parallel culture in "light" medium should be maintained as a control.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After the adaptation phase, harvest a small number of cells from both the "light" and "heavy" cultures.

    • Extract proteins and perform a small-scale protein digestion.

    • Analyze the peptides by mass spectrometry to confirm that the incorporation of this compound is >95%.

Protocol 2: Cell Viability and Proliferation Assay

It is crucial to assess whether this compound labeling affects cell health.

Materials:

  • Cells cultured in "light" and "heavy" SILAC media

  • Trypan Blue solution or a commercial cell viability assay kit (e.g., MTT, WST-1)

  • Hemocytometer or automated cell counter

  • 96-well plates (for colorimetric assays)

  • Plate reader

Procedure (Trypan Blue Exclusion):

  • Harvest cells from both "light" and "heavy" cultures.

  • Resuspend the cells in phosphate-buffered saline (PBS).

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Compare the viability between cells grown in "light" and "heavy" media.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for protein extraction, digestion, and peptide cleanup.

Materials:

  • Labeled ("heavy") and control ("light") cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns or StageTips

Procedure:

  • Cell Lysis:

    • Harvest an equal number of cells from the "light" and "heavy" cultures.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.[12]

    • Determine the protein concentration of the supernatants using a protein assay (e.g., BCA).

  • Protein Mixing and Reduction/Alkylation:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[12]

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the protein mixture with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a pH of <3.

    • Desalt the peptides using C18 spin columns or StageTips according to the manufacturer's protocol.[13]

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid and 2% acetonitrile for LC-MS/MS analysis.[14]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Start Start Culture in Light Medium Culture in Light Medium Start->Culture in Light Medium Culture in Heavy Medium (L-Met-d8) Culture in Heavy Medium (L-Met-d8) Start->Culture in Heavy Medium (L-Met-d8) Adaptation Adaptation Culture in Light Medium->Adaptation Culture in Heavy Medium (L-Met-d8)->Adaptation Adaptation (≥5 Doublings) Adaptation (≥5 Doublings) Harvest & Lyse Cells Harvest & Lyse Cells Adaptation->Harvest & Lyse Cells Experimental Treatment Quantify & Mix Proteins (1:1) Quantify & Mix Proteins (1:1) Harvest & Lyse Cells->Quantify & Mix Proteins (1:1) Reduce & Alkylate Reduce & Alkylate Quantify & Mix Proteins (1:1)->Reduce & Alkylate Tryptic Digestion Tryptic Digestion Reduce & Alkylate->Tryptic Digestion Desalt Peptides Desalt Peptides Tryptic Digestion->Desalt Peptides LC-MS/MS Analysis LC-MS/MS Analysis Desalt Peptides->LC-MS/MS Analysis Data Analysis & Quantitation Data Analysis & Quantitation LC-MS/MS Analysis->Data Analysis & Quantitation

Caption: Experimental workflow for this compound SILAC labeling.

methionine_metabolism cluster_pathways Methionine Metabolism cluster_signaling Signaling Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines mTORC1 mTORC1 Signaling SAM->mTORC1 Activation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys Transsulfuration Pathway

Caption: Key pathways in methionine metabolism and signaling.

References

Application Notes and Protocols for L-Methionine Quantification Using L-Methionine-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including metabolomics, clinical diagnostics, and pharmaceutical research. L-methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic pathways, including protein synthesis and methylation reactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of small molecules like L-methionine in complex biological matrices.

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS quantification. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, thus compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] L-Methionine-d8, a deuterated analog of L-methionine, serves as an excellent internal standard for this purpose due to its chemical similarity to the unlabeled analyte and its distinct mass-to-charge ratio (m/z).

These application notes provide a comprehensive protocol for the quantification of L-methionine in human plasma using this compound as an internal standard with LC-MS/MS.

Key Applications

  • Metabolic Studies: Investigating the dynamics of methionine metabolism in health and disease.

  • Clinical Research: Diagnosing and monitoring metabolic disorders related to methionine metabolism.

  • Drug Development: Assessing the impact of new chemical entities on amino acid profiles and overall metabolic function.[3][4]

  • Nutritional Science: Evaluating the methionine content in food and nutritional supplements.[5][6]

L-Methionine Metabolic Pathway

The following diagram illustrates the central role of L-methionine in cellular metabolism, including the methionine cycle, the transsulfuration pathway, and its role as a precursor for S-adenosylmethionine (SAM), the universal methyl donor.[7][8][9]

L_Methionine_Pathway cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Molecule Methylated Acceptor SAM->Methylated_Molecule Methyl Group Donation Acceptor Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CGL (Vitamin B6) Glutathione Glutathione Cysteine->Glutathione THF THF MTHF 5-Methyl-THF MTHF->THF Serine Serine Serine->Cystathionine

Figure 1: L-Methionine Metabolic Pathway.

Experimental Workflow for L-Methionine Quantification

The general workflow for quantifying L-methionine in a biological sample using this compound as an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Final Concentration Quantification->Result

Figure 2: LC-MS/MS quantification workflow.

Experimental Protocols

Materials and Reagents
  • L-Methionine (analytical standard)

  • This compound (internal standard)

  • Human Plasma (or other biological matrix)

  • Sulfosalicylic Acid (for protein precipitation)[10]

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • L-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-methionine in water to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.

  • L-Methionine Working Standards: Prepare a series of working standards by serially diluting the L-methionine stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with water to a final concentration of 10 µg/mL.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 150 µL of 10% (w/v) sulfosalicylic acid to each tube to precipitate proteins.[10]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent[5]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2

Table 1: Representative LC-MS/MS Conditions

Analyte Precursor Ion (m/z) Product Ion (m/z)
L-Methionine150.1104.1
This compound158.1112.1

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of L-methionine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of L-methionine in the unknown samples is then determined from this calibration curve.

Method Validation Data

The following tables summarize typical method validation parameters for the quantification of L-methionine in plasma using a deuterated internal standard. The data presented is based on a study by Ekmekcioglu et al. (2015).[11]

Parameter Value
Linearity (R²)0.9989
Limit of Detection (LOD)0.04 µmol/L
Limit of Quantification (LOQ)0.1 µmol/L

Table 3: Linearity and Sensitivity

Sample Concentration (µmol/L) Intra-day CV (%) Inter-day CV (%)
82.682.98
283.103.19
583.793.84

Table 4: Precision (Coefficient of Variation, CV) [11]

Parameter Value
Mean Recovery Rate101.7% and 99.3% (two levels tested)

Table 5: Accuracy (Recovery) [11]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of L-methionine in biological matrices by LC-MS/MS. The detailed protocol and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high precision, accuracy, and sensitivity of this method make it well-suited for a wide range of applications where precise measurement of L-methionine is crucial.

References

L-Methionine-d8 for Quantitative Proteomics and SILAC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins. By comparing the mass spectra of "heavy" and "light" (unlabeled) protein populations, accurate relative quantification of protein abundance can be achieved. L-Methionine-d8, a deuterated form of the essential amino acid L-Methionine, serves as an effective "heavy" amino acid for SILAC experiments. Its incorporation into the proteome allows for the precise measurement of changes in protein expression, making it a valuable tool for various research applications, including drug development, disease biomarker discovery, and the elucidation of cellular signaling pathways.

Applications of this compound in Quantitative Proteomics

This compound based SILAC is a versatile technique with broad applications in proteomics research:

  • Differential Protein Expression Analysis: Compare protein abundance between different experimental conditions, such as drug-treated versus untreated cells, or healthy versus diseased cells.

  • Analysis of Post-Translational Modifications (PTMs): Investigate changes in the levels of PTMs like phosphorylation, ubiquitination, and methylation in response to stimuli.[1]

  • Protein-Protein Interaction Studies: Distinguish specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[1]

  • Pulse-SILAC for Protein Turnover Analysis: Determine the synthesis and degradation rates of proteins.

  • Subcellular Proteomics: Quantify the protein composition of different organelles.

  • Drug Target Identification and Mechanism of Action Studies: Identify proteins whose expression or modification state is altered upon drug treatment, providing insights into the drug's mechanism of action.

Advantages and Considerations of Using this compound

While this compound is a cost-effective option for metabolic labeling, it's important to consider its unique properties:

Advantages:

  • High Incorporation Efficiency: As an essential amino acid, L-Methionine is efficiently incorporated into the proteome.

  • Cost-Effective: Deuterated compounds are often less expensive than their 13C or 15N labeled counterparts.

Considerations:

  • Chromatographic Shift: Deuterated compounds may exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[2] This needs to be accounted for during data analysis to ensure accurate quantification.

  • Methionine Oxidation: The thioether group in methionine is susceptible to oxidation during sample preparation, which can complicate data analysis. It is crucial to take precautions to minimize artificial oxidation.

Experimental Protocols

Protocol 1: Standard SILAC Labeling with this compound for Quantitative Proteomics

This protocol outlines the general steps for a two-condition SILAC experiment using this compound.

Materials:

  • Cell line of interest (auxotrophic for methionine is ideal but not required)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Methionine

  • "Light" L-Methionine (unlabeled)

  • "Heavy" this compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

  • Mass spectrometer coupled to a nano-liquid chromatography system

Procedure:

Phase 1: Adaptation and Labeling

  • Prepare SILAC Media:

    • Light Medium: Reconstitute SILAC-grade medium according to the manufacturer's instructions and supplement with "light" L-Methionine to the normal physiological concentration (e.g., 30 mg/L for DMEM).

    • Heavy Medium: Reconstitute SILAC-grade medium and supplement with "heavy" this compound to the same final concentration as the light medium.

    • Supplement both media with dFBS (typically 10%) and Penicillin-Streptomycin.

  • Cell Culture and Labeling:

    • Split the cell line into two populations.

    • Culture one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2][3]

  • Verify Labeling Efficiency (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population.

    • Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.

    • Confirm that the incorporation efficiency of this compound is >95%.

Phase 2: Experimental Treatment and Sample Preparation

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control ("light" labeled cells).

  • Cell Harvest and Lysis:

    • Harvest both cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells separately in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a protein quantification assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).

  • Protein Digestion:

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

    • Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

Phase 3: Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-LC system.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.

    • The software will identify peptide pairs with a specific mass difference corresponding to the number of methionine residues and the mass of the deuterium label.

    • The ratio of the peak intensities of the "heavy" and "light" peptides is used to determine the relative abundance of the corresponding protein.

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format. The following is a representative example of a data table summarizing the results of a hypothetical experiment comparing a drug-treated sample ("Heavy") to a control sample ("Light").

Protein AccessionGene NameProtein NameHeavy/Light Ratiop-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P60709ACTBActin, cytoplasmic 10.980.79Unchanged
P12345KIN1Kinase 13.120.001Upregulated
Q67890PHO2Phosphatase 20.450.005Downregulated
P54321TFAC3Transcription factor 32.560.012Upregulated

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a SILAC experiment using this compound.

SILAC_Workflow cluster_labeling Phase 1: Labeling cluster_experiment Phase 2: Experiment & Sample Prep cluster_analysis Phase 3: Analysis Light Culture Cell Culture ('Light' L-Methionine) Control Control Condition Light Culture->Control Heavy Culture Cell Culture ('Heavy' this compound) Treatment Experimental Treatment Heavy Culture->Treatment Mixing Mix Lysates (1:1) Control->Mixing Treatment->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Protein ID & Quantification LCMS->DataAnalysis

Caption: General workflow for a quantitative proteomics experiment using SILAC with this compound.

Signaling Pathway Example: Wnt Signaling

SILAC proteomics can be used to study changes in protein abundance within signaling pathways. The Wnt signaling pathway is a crucial pathway involved in development and disease. The following diagram illustrates a simplified canonical Wnt signaling pathway.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin BetaCatenin_p β-catenin (P) Axin->BetaCatenin_p scaffold APC APC APC->BetaCatenin_p scaffold GSK3B GSK3β GSK3B->BetaCatenin_p phosphorylates CK1 CK1 CK1->BetaCatenin_p phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh Dsh->Axin inhibits BetaCatenin_stable β-catenin (stable) Nucleus Nucleus BetaCatenin_stable->Nucleus TCF TCF/LEF BetaCatenin_stable->TCF co-activator TargetGenes Target Gene Expression TCF->TargetGenes activates

Caption: Simplified diagram of the canonical Wnt signaling pathway.

References

Application Notes and Protocols for L-Methionine-d8 Labeled Protein Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of protein samples labeled with L-Methionine-d8 for quantitative proteomics analysis. The methodologies described are based on the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate quantitative proteomics.[1][2][3][4][5] By incorporating stable isotope-labeled amino acids, such as this compound, into the proteome of living cells, SILAC allows for the direct comparison of protein abundance between different experimental conditions. L-Methionine, an essential amino acid, is a suitable candidate for SILAC as it ensures that the labeled amino acid is sourced exclusively from the culture medium.[6] This method avoids chemical derivatization, thereby minimizing sample manipulation and potential sources of error.[4][7]

The general workflow involves growing one population of cells in a "light" medium containing natural L-Methionine and another in a "heavy" medium with this compound. After a sufficient number of cell doublings to ensure complete incorporation of the labeled amino acid, the cell populations can be subjected to different treatments (e.g., drug administration).[7] The cell lysates are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the deuterated and non-deuterated methionine-containing peptides allows for the relative quantification of proteins.

Key Considerations for this compound Labeling

  • Complete Incorporation: It is crucial to achieve near-complete incorporation of this compound for accurate quantification. This typically requires at least five to six cell doublings in the SILAC medium.[1][5][7] It is recommended to perform a quality control experiment to check for labeling efficiency before proceeding with the main experiment.

  • Methionine Oxidation: Methionine residues are susceptible to oxidation during sample preparation, which can complicate data analysis.[8] Steps should be taken to minimize oxidation, such as working with fresh buffers and avoiding harsh conditions.

  • Arginine-to-Proline Conversion: In some cell lines, arginine can be converted to proline, which can interfere with quantification when using labeled arginine. While this is not a direct issue when labeling with methionine, it is a crucial consideration in SILAC experiments that also label with arginine.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative aspects and potential sources of error in SILAC experiments. While not specific to this compound, they provide a general overview of the expected performance and areas for troubleshooting.

Table 1: Typical SILAC Labeling Efficiency and Requirements

ParameterTypical Value/RequirementReference
Label Incorporation Efficiency> 97%[1]
Number of Cell Doublings5 - 7[1][5][7]
This compound Purity> 98%---
Dialyzed Fetal Bovine SerumRequired to minimize unlabeled amino acids[10][11]

Table 2: Common Sources of Error in SILAC and Mitigation Strategies

Source of ErrorPotential ImpactMitigation StrategyReference
Incomplete LabelingInaccurate quantificationEnsure sufficient cell doublings; perform QC check[8]
Inaccurate Mixing of "Light" and "Heavy" SamplesSkewed quantification ratiosPerform accurate protein quantification before mixing
Methionine OxidationIntroduction of artifactual mass shiftsUse fresh buffers, antioxidants; optimize sample handling---
Keratin ContaminationInterfering peaks in mass spectraWork in a clean environment, use filtered pipette tips---
Incomplete Protein DigestionReduced peptide identification and quantificationOptimize digestion conditions (enzyme:protein ratio, time)---

Experimental Protocols

Here, we provide detailed protocols for the key steps in a SILAC experiment using this compound.

Protocol 1: Cell Culture and Labeling
  • Prepare SILAC Media:

    • Use a commercial SILAC-grade DMEM or RPMI 1640 medium that lacks L-Methionine.

    • For the "light" medium, supplement with natural L-Methionine to the normal concentration.

    • For the "heavy" medium, supplement with this compound to the same final concentration as the "light" medium.

    • Add 10% dialyzed fetal bovine serum to both media to minimize the introduction of unlabeled methionine.[10][11]

    • Add other necessary supplements like glutamine and antibiotics.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Subculture the cells for at least five to six doublings to ensure complete incorporation of the respective methionine isotopes.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug, stimulus) to one of the cell populations. The other population serves as the control.

Protocol 2: Cell Lysis and Protein Extraction
  • Harvest Cells:

    • After treatment, wash the cells with ice-cold PBS.

    • Scrape the cells in PBS and pellet them by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer, urea-based buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Mix Lysates:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

Protocol 3: In-Solution Protein Digestion
  • Reduction and Alkylation:

    • To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Protein Precipitation (Optional, for buffer exchange):

    • Precipitate the proteins using acetone or TCA to remove interfering substances.

    • Wash the protein pellet with cold acetone and resuspend in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Stop Digestion:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.

Protocol 4: In-Gel Protein Digestion
  • SDS-PAGE:

    • Run the mixed protein lysate on a 1D SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

  • Excise Gel Bands:

    • Excise the entire lane or specific bands of interest into small pieces (approximately 1 mm³).

  • Destaining:

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

  • Reduction and Alkylation:

    • Reduce the proteins within the gel pieces with 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.

    • Alkylate with 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dehydrate the gel pieces with acetonitrile and dry them in a vacuum centrifuge.

    • Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid, followed by 100% acetonitrile).

    • Pool the extracts and dry them in a vacuum centrifuge.

Protocol 5: Peptide Desalting and Cleanup
  • Resuspend Peptides:

    • Resuspend the dried peptide mixture in a small volume of 0.1% TFA.

  • C18 StageTip/ZipTip Cleanup:

    • Condition a C18 tip by washing with 100% acetonitrile followed by equilibration with 0.1% TFA.

    • Load the peptide sample onto the tip.

    • Wash the tip with 0.1% TFA to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.

  • Dry and Reconstitute:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a small volume of a solution compatible with mass spectrometry analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Cells in 'Light' Medium (Natural L-Methionine) control Control Condition light_cells->control heavy_cells Cells in 'Heavy' Medium (this compound) treatment Experimental Condition heavy_cells->treatment lysis Cell Lysis & Protein Extraction control->lysis treatment->lysis mix Mix Lysates (1:1 Ratio) lysis->mix Equal Protein Amount digestion Protein Digestion (Trypsin) mix->digestion cleanup Peptide Desalting (C18 Cleanup) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms quant Protein Identification & Quantification ms->quant

Caption: Overall workflow for a SILAC experiment using this compound.

In_Solution_Digestion start Mixed Protein Lysate reduction Reduction (DTT) start->reduction alkylation Alkylation (Iodoacetamide) reduction->alkylation precipitation Protein Precipitation (Optional) alkylation->precipitation digestion Tryptic Digestion alkylation->digestion Direct precipitation->digestion acidification Stop Digestion (Acidify) digestion->acidification end Peptides for Cleanup acidification->end

Caption: Workflow for in-solution protein digestion.

In_Gel_Digestion start Mixed Protein Lysate sds_page 1D SDS-PAGE start->sds_page excise Excise Gel Band(s) sds_page->excise destain Destaining excise->destain reduction Reduction (DTT) destain->reduction alkylation Alkylation (Iodoacetamide) reduction->alkylation digestion In-Gel Tryptic Digestion alkylation->digestion extraction Peptide Extraction digestion->extraction end Peptides for Cleanup extraction->end

Caption: Workflow for in-gel protein digestion.

References

Application Note: Quantification of L-Methionine-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of l-Methionine-d8 in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound, a stable isotope-labeled form of the essential amino acid l-methionine, is frequently used as an internal standard in metabolic studies and clinical research to ensure accuracy and precision in the quantification of endogenous l-methionine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in easily comparable formats, and key workflows are visualized using diagrams.

Introduction

L-Methionine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of S-adenosylmethionine (SAM), a universal methyl donor.[1] The accurate measurement of methionine levels in biological matrices is vital for studying various physiological and pathological conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[2] This application note details a complete workflow for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (M.W. 157.26 g/mol )

  • L-Methionine (M.W. 149.21 g/mol )

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation protocol is employed for the extraction of this compound from human plasma.

  • Thaw : Bring human plasma samples and standards to room temperature.

  • Spike : For the preparation of calibration standards and quality control (QC) samples, spike known concentrations of this compound into blank human plasma.

  • Precipitation : To 100 µL of plasma sample, standard, or QC, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas 35 psi
CAD Gas Medium

MRM Transitions

The following MRM transitions are monitored. The transitions for this compound are predicted based on the known fragmentation of l-Methionine and require empirical optimization for maximal sensitivity. The most common fragmentation pathway for methionine involves the loss of the carboxyl group and subsequent fragmentation of the side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE) (eV)
l-Methionine 150.1104.110015
150.156.110025
This compound 158.2112.1 (Predicted)10015 (Requires Optimization)
158.261.1 (Predicted)10025 (Requires Optimization)

Quantitative Performance (Representative Data)

The following table summarizes the typical quantitative performance of LC-MS/MS methods for the analysis of methionine in human plasma using a deuterated internal standard.[2][3] These values should be established and validated by the end-user.

ParameterTypical Performance Range
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 µM
Upper Limit of Quantification (ULOQ) 100 - 500 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile + Formic Acid) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound analysis.

methionine_pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTHFR Cys Cysteine Hcy->Cys CBS, CTH Transsulfuration Transsulfuration Pathway Hcy->Transsulfuration

Caption: Simplified Methionine metabolic pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry, allows for high-throughput and accurate analysis. This protocol serves as a valuable tool for researchers in the fields of metabolomics, clinical research, and drug development who require precise measurement of methionine and its stable isotope-labeled analogue.

References

Application Notes and Protocols for L-Methionine-d8 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of L-Methionine-d8 in in vivo animal studies. The focus is on dosage calculations, administration, and sample analysis for metabolic labeling experiments.

Introduction

This compound is a stable isotope-labeled form of the essential amino acid L-methionine, where eight hydrogen atoms have been replaced with deuterium. This labeling makes it a powerful tool for tracing the metabolic fate of methionine in living organisms without the use of radioactive isotopes. It is widely used in metabolic research and drug development to study protein synthesis, methylation pathways, and various disease states.

Data Presentation: L-Methionine Dosage in Rodent Studies

The following tables summarize L-methionine dosages used in various published studies in mice and rats. These dosages can serve as a starting point for designing in vivo studies with this compound. The exact dosage should be optimized based on the specific research question, the animal model, and the analytical methods used.

Table 1: L-Methionine Dosage in Mouse Studies

Strain/ModelAdministration RouteDosageVehicleStudy Focus
Swiss WebsterSubcutaneous (s.c.)5.2 mmol/kg (twice daily)0.9% SalineNeuroscience[1]
Male CBA/CaJDietary6.5 mg/kg diet (control) vs 19.5 mg/kg (supplemented)DietGastrointestinal Toxicity
Liver Cancer XenograftIntraperitoneal (i.p.)5 mg/kg/dayNot specifiedCancer Research[2]
Male and Female MiceIntraperitoneal (i.p.)400 mg/kgNot specifiedMetabolism[3][4]

Table 2: L-Methionine Dosage in Rat Studies

Strain/ModelAdministration RouteDosageVehicleStudy Focus
Fischer 344Dietary0.17% or 0.86% of dietDietLongevity[5]
Newborn Female RatsIntraperitoneal (i.p.)50 and 200 mg/kgNormal SalineDevelopmental Biology[6]
Young Wistar RatsOral5 and 10 mg/kgDistilled WaterBehavioral Science[7]
Sprague-DawleyIntravenous (i.v.)5 mg/kgNot specifiedPharmacokinetics[4]

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals.

  • Aseptically weigh the this compound powder.

  • In a sterile vial, dissolve the this compound in a small volume of sterile 0.9% saline. L-methionine is soluble in water and dilute acids[5][8]. Gentle warming may be required to fully dissolve the compound[9].

  • Once dissolved, add sterile 0.9% saline to reach the final desired concentration.

  • Vortex the solution to ensure it is thoroughly mixed.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution according to the manufacturer's instructions. For short-term storage, 2-8°C is often suitable[9]. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles[10].

Administration of this compound

a) Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 23-25g for rats)[11]

  • 70% ethanol or other suitable disinfectant

  • Animal restrainer (if necessary)

Procedure:

  • Restrain the rat securely. The two-person technique is often preferred for safety and accuracy[11].

  • Locate the injection site in the lower right abdominal quadrant to avoid the cecum[12][13].

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 45-degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe[12][13].

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-injection.

b) Oral Gavage in Mice

Materials:

  • Prepared this compound solution

  • Sterile oral gavage needles (e.g., 18-20 gauge for mice)[14]

  • Syringe

Procedure:

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

  • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. Do not force the needle.

  • Once the needle is in place, administer the this compound solution slowly.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress.

Sample Collection and Processing

a) Blood Collection

  • Collect blood at predetermined time points post-administration via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

b) Tissue Collection

  • Euthanize the animal at the designated time point.

  • Quickly dissect the tissues of interest.

  • Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood.

  • Blot the tissues dry, weigh them, and then snap-freeze them in liquid nitrogen.

  • Store the frozen tissues at -80°C until analysis.

c) Tissue Homogenization

  • On the day of analysis, thaw the tissue samples on ice.

  • Add a suitable ice-cold homogenization buffer (e.g., T-PER containing protease inhibitors)[15].

  • Homogenize the tissue using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater) on ice[15][16].

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris[15].

  • Collect the supernatant for analysis.

Quantification of this compound and its Metabolites by Mass Spectrometry

a) Sample Preparation for LC-MS/MS (Plasma)

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a cold solvent like sulfosalicylic acid or acetonitrile[2][17].

  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

b) Derivatization for GC-MS Analysis (Optional but common for amino acids) Amino acids are polar and often require derivatization to increase their volatility for GC-MS analysis[12][13].

  • Dry the sample extract under a stream of nitrogen.

  • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[13].

  • Heat the sample to complete the reaction.

  • The derivatized sample is then ready for GC-MS analysis.

c) Mass Spectrometry Analysis

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying small molecules like this compound and its metabolites directly from biological matrices, often without derivatization[2][18].

    • Chromatography: Use a suitable column for amino acid analysis (e.g., a HILIC or mixed-mode column).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined.

  • GC-MS: Gas chromatography-mass spectrometry can also be used, typically after derivatization of the analytes[12][19].

Visualizations

Methionine Metabolism Signaling Pathway

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met MS HCY->SAH SAHH Cys Cystathionine HCY->Cys CBS Cysteine Cysteine Cys->Cysteine CGL GSH Glutathione Cysteine->GSH ATP ATP ATP->SAM H2O H₂O Serine Serine Serine->Cys THF THF MTHF 5-Methyl-THF MTHF->HCY

Caption: Methionine metabolism, including the Methionine Cycle and the Transsulfuration Pathway.

Experimental Workflow for In Vivo this compound Metabolic Labeling

Experimental_Workflow start Start prep Prepare this compound Solution start->prep admin Administer this compound to Animal Model (e.g., IP, Oral Gavage) prep->admin sample Collect Biological Samples (Blood, Tissues) at Timed Intervals admin->sample process Process Samples (e.g., Plasma Separation, Tissue Homogenization) sample->process extract Metabolite Extraction (e.g., Protein Precipitation) process->extract analyze Analyze by Mass Spectrometry (LC-MS/MS or GC-MS) extract->analyze data Data Analysis and Quantification analyze->data end End data->end

Caption: A typical experimental workflow for an in vivo metabolic labeling study using this compound.

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of cell culture media supplemented with L-Methionine-d8. This deuterated analog of the essential amino acid L-Methionine is a powerful tool for various research applications, particularly in quantitative proteomics and metabolic flux analysis.

Introduction

L-Methionine is a critical component in numerous cellular processes, extending beyond its fundamental role in protein synthesis.[1] It serves as a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is essential for the methylation of DNA, RNA, histones, and other proteins, thereby playing a key role in epigenetic regulation and cell signaling.[1][2] The methionine metabolism pathway also influences redox homeostasis, polyamine synthesis, and is interconnected with other major metabolic pathways like the folate and Krebs cycles. Given its central role, studying methionine metabolism provides valuable insights into normal cellular function and disease states, especially in cancer, where many cell lines exhibit a heightened dependence on exogenous methionine.[3]

This compound, a stable isotope-labeled version of L-Methionine, allows for the precise tracking and quantification of methionine incorporation into newly synthesized proteins. This makes it an invaluable tool for techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enabling accurate relative quantification of protein abundance between different cell populations.[4]

Applications of this compound in Cell Culture

The primary application of this compound is in metabolic labeling for quantitative mass spectrometry-based proteomics. Key applications include:

  • Quantitative Proteomics (SILAC): this compound can be used as a "heavy" amino acid in SILAC experiments to differentially label proteomes.[4][5] This allows for the direct comparison of protein expression levels between different experimental conditions, such as drug treatment versus control.

  • Protein Turnover Studies: By introducing this compound to cell culture and monitoring its incorporation over time, researchers can study the synthesis and degradation rates of individual proteins.

  • Metabolic Flux Analysis: Tracing the metabolic fate of the deuterated methionine can provide insights into the activity of methionine-dependent pathways.[6]

  • Post-Translational Modification (PTM) Analysis: this compound labeling can be combined with enrichment strategies to quantify changes in PTMs, such as methylation.

Experimental Protocols

Protocol 1: Preparation of this compound Containing SILAC Medium

This protocol outlines the steps for preparing a complete cell culture medium for SILAC experiments using this compound. The principle is to replace the natural ("light") L-Methionine with the "heavy" this compound in the culture medium.

Materials:

  • This compound powder

  • Cell culture medium deficient in L-Methionine (e.g., DMEM for SILAC, RPMI 1640 for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, deionized water or PBS for dissolving the amino acid

  • Sterile filtration unit (0.22 µm pore size)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

Procedure:

  • Prepare a Stock Solution of this compound:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of sterile deionized water or PBS to create a concentrated stock solution. Gently warm the solution if necessary to aid dissolution.[7]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Note: The color of the medium may temporarily change upon addition of amino acid hydrochloride salts, but should revert to the correct pH-indicated color after complete mixing.[1]

  • Prepare the "Heavy" SILAC Medium:

    • Start with a bottle of L-Methionine-deficient basal medium.

    • Add the prepared sterile this compound stock solution to the basal medium to achieve the desired final concentration. The final concentration should be the same as the physiological concentration of L-Methionine in the standard medium formulation (refer to the medium manufacturer's specifications).

    • Add dialyzed FBS to the medium, typically to a final concentration of 10%. It is crucial to use dialyzed FBS to avoid the introduction of unlabeled L-Methionine. [8]

    • Add other required supplements such as L-glutamine and antibiotics.

    • Bring the medium to the final volume with sterile water if necessary.

    • Aseptically filter the entire volume of the prepared "heavy" medium through a 0.22 µm sterile filtration unit.[9]

    • Store the prepared medium at 4°C, protected from light.[1]

  • Prepare the "Light" Control Medium:

    • Follow the same procedure as for the "heavy" medium, but instead of this compound, add an equimolar amount of "light" (unlabeled) L-Methionine.

Table 1: Recommended Concentrations for L-Methionine in Culture Media

ComponentTypical Concentration in DMEMStock Solution Concentration (1000x)Volume to add to 500 mL Medium
L-Methionine / this compound30 mg/L (0.2 mM)30 mg/mL500 µL

Note: Concentrations may vary between different media formulations. Always refer to the specific formulation of your basal medium.

Protocol 2: Cell Adaptation and Labeling with this compound

For accurate quantitative results, it is essential to achieve near-complete incorporation of the heavy amino acid into the cellular proteome.

Procedure:

  • Cell Line Selection: Choose a cell line that is auxotrophic for methionine, meaning it cannot synthesize it de novo. Most mammalian cell lines used in research are suitable.

  • Initial Culture: Culture the cells in the "light" SILAC medium for at least one passage to ensure they adapt well to the custom medium.

  • Adaptation to "Heavy" Medium:

    • Split the cells from the "light" medium and seed them into the "heavy" medium containing this compound.

    • Culture the cells for at least five to six cell doublings to ensure a high degree of labeling (ideally >97% incorporation).[4] The number of passages required will depend on the cell line's doubling time. For example, a cell line with a 24-hour doubling time will require at least 5-6 days of continuous culture in the heavy medium.

  • Verification of Labeling Efficiency:

    • After the adaptation period, harvest a small aliquot of cells.

    • Lyse the cells and digest the proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixture by mass spectrometry to determine the percentage of incorporation of this compound. This is done by comparing the signal intensities of the heavy and light forms of methionine-containing peptides.

  • Experimental Procedure: Once complete labeling is confirmed, the cells are ready for the planned experiment (e.g., drug treatment, induction of a specific pathway).

Table 2: Troubleshooting Incomplete Labeling

IssuePossible CauseSolution
Incomplete LabelingInsufficient number of cell doublings in heavy medium.Continue to passage cells in heavy medium for additional doublings.
Use of non-dialyzed serum.Always use dialyzed FBS to minimize unlabeled amino acids.[8]
Arginine-to-proline conversion (if also labeling with heavy arginine).This is less of a concern when only labeling with methionine. If it occurs, label-swap replicates can help correct for quantification errors.[10]
Poor Cell GrowthDialyzed serum may lack some essential growth factors.Supplement the medium with growth factors as needed.
High concentrations of L-Methionine can inhibit cell growth.[11][12]Ensure the concentration of this compound matches the physiological concentration in the standard medium.

Data Presentation and Analysis

The primary output of a SILAC experiment using this compound is the ratio of the signal intensities of the heavy to light peptides in the mass spectrometer. This ratio reflects the relative abundance of the protein from which the peptide was derived in the two cell populations.

Table 3: Example of Quantitative Proteomics Data

Protein IDGene NamePeptide SequenceHeavy/Light Ratiop-valueBiological Function
P04637TP53...M...2.5<0.01Tumor suppressor
P60709ACTB...M...1.1>0.05Cytoskeleton
Q06609mTOR...M...0.4<0.01Kinase, cell growth regulator

Visualizations

Methionine Metabolism and Signaling Pathway

The following diagram illustrates the central role of methionine in cellular metabolism and its connection to key signaling pathways.

Methionine_Metabolism Met_in This compound (from medium) Met Intracellular This compound Met_in->Met Transport SAM S-Adenosylmethionine-d8 (SAM-d8) Met->SAM MAT2A Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine-d8 (SAH-d8) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines mTOR mTOR Signaling SAM->mTOR Activation HCY Homocysteine-d8 SAH->HCY SAHH HCY->Met Methionine Synthase

Caption: Overview of this compound metabolism and its key cellular roles.

Experimental Workflow for a SILAC Experiment

This diagram outlines the typical workflow for a quantitative proteomics experiment using this compound for SILAC.

SILAC_Workflow start Start media_prep Prepare 'Light' (L-Met) and 'Heavy' (L-Met-d8) Media start->media_prep cell_culture Cell Culture & Adaptation (>5 doublings) media_prep->cell_culture treatment Experimental Treatment (e.g., Drug vs. Vehicle) cell_culture->treatment harvest Cell Harvest & Lysis treatment->harvest mix Combine 'Light' and 'Heavy' Protein Lysates (1:1) harvest->mix digest Protein Digestion (e.g., Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Protein ID & Quantification ms->analysis end End analysis->end

Caption: A typical SILAC experimental workflow using this compound.

References

Measuring Protein Turnover Rates with L-Methionine-d8: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental biological process that governs cellular homeostasis, adaptation to stimuli, and the overall health of an organism. The rate of turnover for individual proteins can vary significantly, from minutes to days, reflecting their specific functions and regulatory mechanisms. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for measuring protein turnover rates using L-Methionine-d8, a stable isotope-labeled amino acid. Metabolic labeling with this compound, followed by mass spectrometry-based proteomic analysis, offers a powerful and robust method to quantify the dynamics of protein synthesis and degradation in both in vitro and in vivo models.

Principle of the Method

The methodology is based on the principles of dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or analogous in vivo labeling strategies. Cells or organisms are cultured in the presence of a "heavy" labeled amino acid, in this case, this compound. As new proteins are synthesized, they incorporate this heavy-labeled methionine. The rate of incorporation of this compound into the proteome is directly proportional to the rate of protein synthesis.

By collecting samples at different time points and analyzing the ratio of heavy (this compound containing) to light (natural L-Methionine containing) peptides using mass spectrometry, the turnover rate of individual proteins can be determined. The gradual increase in the abundance of heavy-labeled peptides over time reflects the synthesis of new proteins, while the corresponding decrease in the abundance of light-labeled peptides represents the degradation of pre-existing proteins.

Key Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling networks that integrate intracellular and extracellular cues. The two primary pathways governing protein synthesis and degradation are the mTOR pathway and the Ubiquitin-Proteasome System, respectively.

mTOR Signaling Pathway for Protein Synthesis

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2][3] mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key promoter of protein synthesis by phosphorylating and activating downstream effectors such as S6 kinase (S6K) and inhibiting the translation repressor 4E-BP1.[2] This signaling cascade is activated by growth factors, amino acids (including methionine), and cellular energy status.

mTOR_Signaling Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids (e.g., L-Methionine) mTORC1 mTORC1 Amino_Acids->mTORC1 activates PI3K PI3K AKT AKT PI3K->AKT activates AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E 4EBP1->eIF4E | eIF4E->Protein_Synthesis promotes

Caption: The mTOR signaling pathway is a central regulator of protein synthesis.

Ubiquitin-Proteasome Pathway for Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary pathway for the targeted degradation of most intracellular proteins in eukaryotes.[4][5][6][7][8] This process involves the covalent attachment of a small regulatory protein called ubiquitin to a substrate protein, a process known as ubiquitination. Polyubiquitinated proteins are then recognized and degraded by a large multi-catalytic protease complex called the 26S proteasome.[6][8] The UPS plays a critical role in the removal of misfolded or damaged proteins and the regulation of the levels of key cellular proteins.

Ubiquitin_Proteasome_Pathway Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Proteasome->Ubiquitin Recycling Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway mediates targeted protein degradation.

Experimental Workflow

A typical experimental workflow for measuring protein turnover rates using this compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Labeling Metabolic Labeling with This compound Sampling Time-Course Sample Collection Lysis Cell/Tissue Lysis and Protein Extraction Sampling->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis: Peptide Identification, Quantification, and Turnover Rate Calculation LCMS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

L-Methionine-d8 in Biomolecular NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Methionine deuterated at the methyl group and/or the side chain (L-Methionine-d8) serves as a powerful probe in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its application facilitates the study of protein structure, dynamics, and interactions, particularly in large and complex systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in biomolecular NMR.

Application Notes

The strategic incorporation of deuterium-labeled L-Methionine offers several advantages in NMR studies:

  • Spectral Simplification and Resolution Enhancement: In large proteins, severe spectral overlap of proton signals complicates analysis. By replacing protons with deuterium, the ¹H-NMR spectra are significantly simplified, allowing for the resolution of individual signals.[1][2] This is particularly effective when combined with selective protonation of specific amino acids in a deuterated background.[1]

  • Probing Protein Dynamics: The methyl group of methionine is an excellent sensor of local protein dynamics.[3][4] By using specifically labeled L-Methionine, such as ¹³CH₃- or ¹³CHD₂- in a deuterated protein, relaxation dispersion NMR experiments can be employed to characterize conformational exchange processes on the microsecond to millisecond timescale.[3][4][5] These dynamics are often crucial for biological functions like enzyme catalysis and ligand binding.[5]

  • Studying Protein-Protein and Protein-Ligand Interactions: Methionine residues are frequently located at protein-protein interfaces.[3][4] Monitoring the chemical shift perturbations and dynamic changes of labeled methionine residues upon binding of a ligand or another protein provides valuable insights into the interaction site and the mechanism of binding.

  • Application in Drug Development: Deuteration can alter the metabolic profile and pharmacokinetics of drug candidates.[6][7] NMR studies utilizing deuterated compounds, including this compound, can aid in understanding these effects and in the development of drugs with improved properties.[6]

Quantitative Data Summary

The following table summarizes quantitative data from a study on calcium-free calmodulin (apo-CaM) where methionine residues were specifically labeled with ¹³CHD₂ in a deuterated background. The data was obtained from ¹H and ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.[3]

ParameterValueDescription
Global Exchange Rate (kex) 4770 ± 147 s⁻¹The rate of conformational exchange between the ground state and a higher energy state in the C-terminal domain.
Minor State Population (pm) 0.7 ± 0.1%The population of the higher energy conformational state.
¹H Chemical Shift Differences (ΔδH) The difference in proton chemical shifts between the two exchanging states for individual methionine residues.
M1090.18 ± 0.01 ppm
M1240.34 ± 0.01 ppm
M1440.48 ± 0.01 ppm
M1450.34 ± 0.01 ppm
¹³C Chemical Shift Differences (ΔδC) The difference in carbon chemical shifts between the two exchanging states for individual methionine residues.
M1090.84 ± 0.01 ppm
M1240.67 ± 0.01 ppm
M1440.01 ± 0.01 ppm
M1451.33 ± 0.01 ppm

Experimental Protocols

Protocol 1: Selective L-Methionine Labeling in a Perdeuterated Protein for NMR Dynamics Studies

This protocol is adapted from studies on calmodulin and is suitable for investigating protein dynamics via relaxation dispersion experiments.[3][5]

1. Preparation of Expression Media:

  • Prepare M9 minimal medium in 99.9% D₂O.
  • Use ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling.
  • Use deuterated glucose (D-glucose-d7) as the primary carbon source.

2. Cell Culture and Induction:

  • Grow an overnight starter culture of E. coli (e.g., BL21(DE3)) harboring the plasmid for the protein of interest in LB medium.
  • Inoculate the D₂O-based M9 medium with the starter culture.
  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Approximately one hour before induction, add the selectively labeled L-Methionine precursor (e.g., ¹³CHD₂-L-Methionine) to a final concentration of 100 mg/L.
  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM.
  • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
  • Clarify the lysate by centrifugation.
  • Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

4. NMR Spectroscopy:

  • Prepare the NMR sample by buffer exchanging the purified protein into a suitable NMR buffer (in D₂O).
  • Acquire ¹H-¹³C correlation spectra (e.g., HSQC or HMQC) to verify the specific labeling of methionine residues.
  • Perform ¹H and/or ¹³C CPMG relaxation dispersion experiments to probe micro- to millisecond timescale dynamics. A series of 2D spectra are recorded with a variable number of refocusing pulses in the CPMG block.
  • Analyze the relaxation dispersion data by fitting the experimental curves to appropriate models (e.g., a two-state exchange model) to extract kinetic and thermodynamic parameters.[3]

Visualizations

experimental_workflow cluster_media Media Preparation cluster_culture Cell Culture & Induction cluster_purification Protein Purification cluster_nmr NMR Analysis M9 D2O M9 Medium inoculate Inoculation M9->inoculate N15 15NH4Cl N15->inoculate d_glucose d7-Glucose d_glucose->inoculate growth1 Growth to OD600 0.6-0.8 inoculate->growth1 add_met Add L-Met-d8 Precursor growth1->add_met induce IPTG Induction add_met->induce growth2 Expression at low temp induce->growth2 harvest Harvest Cells growth2->harvest lysis Cell Lysis harvest->lysis purify Chromatography lysis->purify sample_prep NMR Sample Prep purify->sample_prep hsqc 1H-13C HSQC sample_prep->hsqc cpmg CPMG Relaxation Dispersion hsqc->cpmg analysis Data Analysis cpmg->analysis signaling_pathway cluster_protein_states Protein Conformational States cluster_binding Ligand/Protein Binding cluster_function Biological Function ground_state Ground State (Major Population) excited_state Excited State (Minor Population, p_m) ground_state->excited_state k_ex func BiologicalActivity(e.g., Catalysis) excited_state->func ligand Ligand/Binding Partner ligand->excited_state Conformational Selection

References

Troubleshooting & Optimization

How to improve l-Methionine-d8 incorporation efficiency in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for l-Methionine-d8 incorporation in cell culture. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their stable isotope labeling experiments for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell culture?

A1: this compound is a stable isotope-labeled version of the essential amino acid l-Methionine. It is primarily used in quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[1][2][3] In this method, cells are cultured in a medium where regular ("light") l-Methionine is replaced with "heavy" this compound. This leads to the incorporation of the heavy isotope into all newly synthesized proteins. By comparing the mass spectrometry signal of heavy and light peptides, researchers can accurately quantify differences in protein abundance between different experimental conditions.[3]

Q2: How many cell doublings are required for complete incorporation of this compound?

A2: For complete incorporation of heavy amino acids like this compound, it is generally recommended that cells undergo at least five to six doublings in the SILAC medium.[2] For proteins with a low turnover rate, a higher number of doublings (8-10) may be necessary to ensure near-complete labeling.[4] It is crucial to verify the incorporation efficiency by mass spectrometry before conducting the final experiment.[3]

Q3: Is it necessary to use dialyzed serum in my SILAC experiments?

A3: Yes, it is highly recommended to use dialyzed fetal bovine serum (FBS) or other sera. Standard FBS contains endogenous amino acids, including unlabeled l-Methionine, which will compete with the labeled this compound and lead to incomplete labeling.[2][5] Dialysis removes these free amino acids, ensuring that the primary source of methionine for protein synthesis is the labeled form provided in the medium.

Q4: Can high concentrations of this compound be toxic to cells?

A4: While methionine is an essential amino acid, high concentrations can potentially affect cell growth and proliferation.[6][7] Some studies have shown that high levels of methionine can inhibit cell growth, and these effects can be dependent on the cell line and its p53 status.[6][7] It is advisable to determine the optimal concentration for your specific cell line that allows for efficient labeling without inducing significant cellular stress or toxicity. Some studies have noted toxic effects in CD8+ T cells at concentrations of 100 μM, while liver cancer cells showed no toxicity even at 400 μM.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound incorporation experiments.

Issue 1: Incomplete Labeling Efficiency

Symptoms:

  • Mass spectrometry data shows significant peaks for both light and heavy forms of methionine-containing peptides in the labeled cell population.

  • Quantification accuracy is compromised due to a low heavy-to-light ratio in the labeled sample.[9]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the this compound containing medium. For slow-growing cells or proteins with low turnover, increase the number of passages.[2][4]
Contamination with Light Methionine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[2] Ensure all media components are free from unlabeled methionine.
Mycoplasma Contamination Mycoplasma can consume amino acids from the medium, affecting labeling efficiency. Regularly test your cell cultures for mycoplasma contamination.
Suboptimal this compound Concentration The concentration of this compound may be too low, leading to depletion. Optimize the concentration for your specific cell line and culture conditions.
Issue 2: Altered Cell Growth or Morphology

Symptoms:

  • Cells cultured in this compound medium show a reduced proliferation rate compared to control cells.

  • Changes in cell morphology are observed after switching to the heavy medium.

Possible Causes and Solutions:

CauseRecommended Solution
Methionine Toxicity High concentrations of methionine can be detrimental to some cell lines.[6][8] Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells.
Metabolic Stress The introduction of a heavy amino acid might induce a cellular stress response. Ensure that all other media components are optimal and that the cells are healthy before starting the labeling process.[10]
Impure this compound Ensure the this compound used is of high purity and suitable for cell culture. Contaminants can interfere with cellular metabolism and lead to adverse effects.[11]
Issue 3: Inaccurate Protein Quantification

Symptoms:

  • Observed protein ratios are inconsistent across biological replicates.

  • Unexpected quantification results that do not align with other experimental data.

Possible Causes and Solutions:

CauseRecommended Solution
Amino Acid Conversion Although more common with arginine-to-proline conversion, metabolic pathways can potentially alter labeled amino acids.[9][12] While less described for methionine, it's a possibility. Analyzing metabolic pathways can provide insights.
Sample Mixing Errors Inaccurate mixing of the "light" and "heavy" cell populations before analysis is a common source of error.[9] Ensure precise counting and mixing of cell populations or protein lysates.
Incomplete Labeling As described in Issue 1, incomplete labeling will directly impact the accuracy of quantification.[9] It is crucial to confirm complete labeling before mixing samples.
Experimental Error To account for and correct for experimental errors, consider performing a "label-swap" replicate, where the labeling conditions are reversed between the experimental groups.[9]

Experimental Protocols

Protocol 1: Basic this compound Labeling for SILAC
  • Media Preparation:

    • Prepare SILAC DMEM or RPMI-1640 medium that lacks l-Lysine, l-Arginine, and l-Methionine.

    • For the "light" medium, supplement with "light" (unlabeled) l-Lysine, l-Arginine, and l-Methionine at their normal concentrations.

    • For the "heavy" medium, supplement with "heavy" labeled l-Lysine and l-Arginine (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine) and "heavy" this compound.

    • Add 10% dialyzed FBS, glutamine, and other necessary supplements to both media.

  • Cell Adaptation and Labeling:

    • Culture your cells in the "light" and "heavy" media for at least 5-6 cell divisions to achieve complete incorporation of the labeled amino acids.[2]

    • It is advisable to start with a healthy, low-passage number cell culture.

  • Verification of Incorporation:

    • After the adaptation phase, harvest a small sample of cells from the "heavy" culture.

    • Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm that the incorporation of this compound is >99%.

  • Experiment and Analysis:

    • Once complete incorporation is confirmed, perform your experiment (e.g., drug treatment of one cell population).

    • Harvest the "light" and "heavy" cell populations.

    • Combine the samples in a 1:1 ratio (based on cell number or protein concentration).

    • Process the combined sample for mass spectrometry analysis (protein extraction, digestion, etc.).

Visualizations

Methionine Metabolism and its Interconnected Pathways

Methionine is a central node in cellular metabolism, influencing methylation, redox balance, and polyamine synthesis. Understanding these connections can help troubleshoot unexpected cellular responses to this compound labeling.

Methionine_Metabolism Methionine L-Methionine / this compound SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis (Cell Growth) SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione (GSH) (Antioxidant) Cysteine->Glutathione

Caption: Overview of L-Methionine metabolism.

General SILAC Workflow for this compound Labeling

This workflow outlines the key steps in a typical SILAC experiment using this compound for quantitative proteomics.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Culture_Light Control Cells (Light Medium) Combine Combine Samples 1:1 Culture_Light->Combine Culture_Heavy Treated Cells (Heavy Medium with L-Met-d8) Culture_Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Standard SILAC experimental workflow.

References

Technical Support Center: L-Methionine-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal intensity and other issues during the mass spectrometry analysis of l-Methionine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor or nonexistent signal for this compound?

A poor signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. The most common culprits include:

  • Suboptimal Ionization: Inefficient ionization in the mass spectrometer source is a primary cause of low signal intensity.[1]

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[2]

  • Improper Instrument Settings: Incorrect parameters for the ion source, mass analyzer, or detector can significantly impact signal detection.[1]

  • Sample Preparation Issues: Inadequate sample cleanup or improper concentration can introduce interfering substances or result in a sample that is too dilute.[1]

  • Contamination: Contamination of the LC-MS system from previous samples, solvents, or column bleed can lead to high background noise and poor signal-to-noise ratios.[2]

Q2: My this compound signal is weak. How can I troubleshoot this issue systematically?

A systematic approach is crucial for identifying the root cause of a weak signal. The following workflow can guide your troubleshooting efforts.

Caption: A step-by-step workflow for troubleshooting a poor this compound signal.

Q3: What are the expected fragmentation patterns and common MRM transitions for this compound?

While a definitive, publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation based on the known fragmentation of unlabeled l-Methionine and the principles of mass spectrometry. The deuterium labeling will increase the mass of the precursor and fragment ions by the number of deuterium atoms present in that fragment.

For unlabeled l-Methionine ([M+H]⁺, m/z 150.0583), common fragments include losses of the carboxyl group and parts of the side chain.[3] For this compound, the precursor ion will be at a higher m/z. The exact mass of this compound is not explicitly stated in the search results, but it is the deuterated version of l-Methionine.

Predicted Fragmentation of this compound:

The fragmentation of this compound is expected to parallel that of unlabeled l-Methionine, with shifts in m/z values corresponding to the deuterated fragments.

Precursor Ion (Predicted)Fragment Ion (Predicted)Neutral Loss
[M+H]⁺Fragment 1Loss of HCOOH (Formic Acid)
[M+H]⁺Fragment 2Loss of the side chain

Common MRM Transitions:

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored. For l-Methionine, a common transition is the fragmentation of the protonated molecule to a specific product ion.[4] For this compound, these transitions will be shifted.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
l-Methionine150.1104.1
This compound (Predicted)158.1112.1

Note: The exact m/z values for this compound and its fragments should be determined empirically by infusing a standard solution into the mass spectrometer.

Q4: How does deuterium labeling affect the mass spectrometry signal of this compound?

Deuterium labeling can have several effects on the mass spectrometry signal:

  • Mass Shift: The most obvious effect is the increase in mass, which is useful for distinguishing the labeled compound from its unlabeled counterpart.

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[5] This effect is generally small but should be considered when setting up analytical methods.

  • Isotope Effects in Fragmentation: The presence of deuterium can influence bond cleavage during fragmentation, potentially altering the relative abundances of fragment ions compared to the unlabeled compound. This is known as a kinetic isotope effect.[6][7]

Q5: What are common adducts observed with this compound in positive electrospray ionization (ESI)?

In positive ESI, adduct formation is common and can affect data interpretation. While specific adducts for this compound are not detailed in the search results, we can refer to common adducts seen in ESI-MS.

Adduct IonMass Difference
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344

Data sourced from common ESI adduct tables.

It is crucial to use high-purity solvents and fresh mobile phases to minimize unwanted adduct formation.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Signal Intensity

This guide provides a detailed workflow for addressing a weak signal from this compound.

LowSignalTroubleshooting cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample_prep Sample Preparation start Low Signal Intensity q1 Is the instrument tuned and calibrated? start->q1 a1_no Tune and calibrate the instrument. q1->a1_no No q2 Is the ion source clean? q1->q2 Yes a1_no->q2 a2_no Clean the ion source. q2->a2_no No q3 Are the ionization parameters optimized? q2->q3 Yes a2_no->q3 a3_no Optimize source parameters (e.g., gas flow, temperature, voltage). q3->a3_no No q4 Is the correct MRM transition being monitored? q3->q4 Yes a3_no->q4 a4_no Verify precursor and product ion m/z. q4->a4_no No q5 Is the sample concentration adequate? q4->q5 Yes a4_no->q5 a5_no Concentrate the sample or inject a larger volume. q5->a5_no No q6 Is there evidence of matrix effects? q5->q6 Yes a5_no->q6 a6_no Improve sample cleanup (e.g., SPE, LLE). q6->a6_no Yes end_node Signal Improved q6->end_node No a6_no->end_node

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters for this compound

Objective: To determine the optimal instrument settings for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Initial Settings: Set the mass spectrometer to positive ion mode and perform a full scan over a relevant m/z range (e.g., m/z 100-200).

  • Parameter Optimization: While infusing the standard, systematically adjust the following parameters to maximize the signal intensity of the [M+H]⁺ ion for this compound:

    • Capillary voltage

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

    • Fragmentor voltage (for in-source fragmentation, if desired)

  • Product Ion Scan: Once the precursor ion signal is optimized, perform a product ion scan to identify the major fragment ions.

  • MRM Optimization: Select the most intense and stable precursor-to-product ion transition and optimize the collision energy to maximize the product ion signal.

  • Record Parameters: Document the final optimized parameters for use in your LC-MS/MS method.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the extent of ion suppression or enhancement from the sample matrix on the this compound signal.

Materials:

  • This compound standard solution

  • Blank matrix samples (e.g., plasma, urine) without the analyte

  • Prepared samples containing this compound

Procedure:

  • Post-Column Infusion: While injecting a blank matrix extract onto the LC column, continuously infuse a standard solution of this compound into the MS source post-column. A stable baseline signal for this compound should be observed.

  • Analysis: Monitor the signal intensity of the this compound standard as the blank matrix components elute from the column.

  • Interpretation:

    • A significant drop in the this compound signal as the matrix elutes indicates ion suppression .

    • A significant increase in the signal indicates ion enhancement .

  • Mitigation: If significant matrix effects are observed, consider the following:

    • Improve sample preparation to remove interfering components.

    • Modify the chromatographic method to separate this compound from the interfering matrix components.

    • Use a stable isotope-labeled internal standard (if this compound is not already being used as one) to compensate for matrix effects.

References

Technical Support Center: Optimizing L-Methionine-d8 Concentration for Complete Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of L-Methionine-d8 for complete protein labeling in quantitative proteomics experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during protein labeling with this compound.

Q1: What is the recommended starting concentration for this compound in a SILAC experiment?

A1: The optimal concentration of this compound can vary depending on the cell line, media formulation, and experimental goals. However, a common starting point is to replace the L-Methionine in your culture medium with an equimolar concentration of this compound. For many common cell culture media, this is in the range of 15 mg/L to 30 mg/L. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Methionine.

Q2: I am observing incomplete labeling of my proteins. What are the possible causes and how can I troubleshoot this?

A2: Incomplete labeling is a frequent challenge in SILAC experiments and can significantly impact quantification accuracy.[1][2] Several factors can contribute to this issue:

  • Insufficient Incubation Time: For complete labeling, cells, especially those with slow division rates, need to be cultured for a sufficient number of cell divisions to ensure the native, "light" L-Methionine is fully replaced by this compound. For many cell lines, at least five to six doublings are recommended.

  • Presence of Unlabeled Methionine: Standard fetal bovine serum (FBS) contains unlabeled amino acids. It is essential to use dialyzed FBS to reduce the concentration of "light" L-Methionine.

  • Amino Acid Conversion: Cells can sometimes synthesize one amino acid from another. While less common for methionine, it's a known issue for other amino acids like arginine-to-proline conversion.[1] Ensuring the medium is not deficient in other essential amino acids can help minimize this.

  • Slow Protein Turnover: In non-dividing or slowly dividing cells, such as primary neurons, achieving complete labeling through cell division is not feasible.[2] In such cases, labeling efficiency will be dependent on the protein's natural turnover rate (synthesis and degradation). Pulsed SILAC (pSILAC) experiments are often more suitable for these systems.

Troubleshooting Steps for Incomplete Labeling:

  • Verify Labeling Efficiency: Before proceeding with your main experiment, perform a pilot study to determine the time required for complete labeling of your specific cell line. This can be done by harvesting cells at different time points and analyzing the isotopic enrichment of a few abundant proteins by mass spectrometry.

  • Optimize Culture Conditions: Ensure the use of dialyzed FBS and high-purity this compound.

  • Increase Incubation Time: Extend the duration of cell culture in the SILAC medium.

  • Consider Pulsed Labeling: For studying protein turnover or in non-dividing cells, a pulse-chase experiment with this compound might be more appropriate.

Q3: Can the oxidation of this compound affect my results?

A3: Yes, methionine is susceptible to oxidation, which can occur both in vivo and during sample preparation.[3][4][5] This modification can complicate data analysis by introducing unexpected mass shifts and potentially altering peptide ionization efficiency. It is crucial to minimize artificial oxidation during sample processing by avoiding harsh chemicals and prolonged exposure to air. Methodologies exist to quantify methionine oxidation specifically, which can be useful for distinguishing between biological and artifactual oxidation.[3][4][5]

Q4: Should I be concerned about the metabolic conversion of this compound to other amino acids?

A4: While less prevalent than for other amino acids like arginine, metabolic conversion is a possibility. The cellular metabolic state can influence these pathways. To minimize this, ensure your SILAC medium is replete with all essential amino acids. If you suspect conversion, you can perform a targeted analysis to look for the deuterated label on other amino acid residues.

Quantitative Data Summary

Achieving complete labeling is critical for accurate quantification. The following table provides typical starting concentrations for this compound in commonly used cell culture media. Note that these are recommendations and empirical optimization is highly encouraged for each specific cell line and experimental setup.

ParameterRecommended Starting ConditionNotes
This compound Concentration Equimolar to the standard L-Methionine concentration in the base medium (typically 15-30 mg/L)Verify the L-Methionine concentration in your specific medium formulation.
Cell Doublings for Complete Labeling 5 - 6 doublingsThis is a general guideline for dividing cells. Non-dividing cells will require longer incubation based on protein turnover rates.
Fetal Bovine Serum (FBS) Dialyzed FBS (10-15%)Essential to minimize the concentration of unlabeled L-Methionine.
Purity of this compound >98% isotopic enrichmentHigh purity is crucial to avoid significant unlabeled populations from the start.[6]

Experimental Protocols

This section provides a detailed methodology for a typical SILAC experiment focused on achieving complete protein labeling with this compound.

1. Cell Culture and SILAC Labeling

  • Objective: To metabolically incorporate this compound into the entire proteome of a cell population.

  • Materials:

    • Cells of interest

    • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Methionine

    • L-Methionine (for the "light" condition)

    • This compound (for the "heavy" condition)

    • Dialyzed Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Standard cell culture flasks and incubator

  • Procedure:

    • Prepare two types of SILAC media: "Light" medium supplemented with standard L-Methionine and "Heavy" medium supplemented with this compound. Both should contain dialyzed FBS and antibiotics.

    • Culture your cells in the "Heavy" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of this compound. Culture a parallel set of cells in the "Light" medium.

    • Monitor the cells regularly for normal morphology and growth rate.

    • After the labeling period, harvest the cells. For adherent cells, use trypsin and wash thoroughly with PBS.

2. Protein Extraction and Quantification

  • Objective: To extract total protein from the labeled and unlabeled cell populations and accurately determine the protein concentration.

  • Procedure:

    • Lyse the "light" and "heavy" cell pellets using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Protein Digestion

  • Objective: To digest the proteins into peptides suitable for mass spectrometry analysis.

  • Procedure:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the disulfide bonds in the protein mixture with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

4. Mass Spectrometry and Data Analysis

  • Objective: To identify and quantify the relative abundance of proteins between the two cell populations.

  • Procedure:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

    • The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two samples.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting incomplete labeling.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis start Start with two populations of cells light_culture Culture in 'Light' medium (with L-Methionine) start->light_culture heavy_culture Culture in 'Heavy' medium (with this compound) start->heavy_culture harvest Harvest Cells light_culture->harvest heavy_culture->harvest lyse Lyse Cells & Extract Proteins harvest->lyse quantify Quantify Protein Concentration lyse->quantify mix Mix Equal Amounts of 'Light' & 'Heavy' Lysates quantify->mix digest Reduce, Alkylate & Digest (e.g., with Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Identify & Quantify Peptides) lcms->data results Relative Protein Quantification data->results

Caption: Experimental workflow for a SILAC experiment using this compound.

Troubleshooting_Incomplete_Labeling start Incomplete Labeling Observed check_doublings Were cells cultured for at least 5-6 doublings? start->check_doublings check_fbs Was dialyzed FBS used? check_doublings->check_fbs Yes increase_time Action: Increase culture time and re-evaluate labeling efficiency. check_doublings->increase_time No check_turnover Are the cells non-dividing or have slow protein turnover? check_fbs->check_turnover Yes use_dialyzed Action: Switch to dialyzed FBS. check_fbs->use_dialyzed No consider_psilac Action: Consider using a pulsed SILAC (pSILAC) approach to measure protein turnover. check_turnover->consider_psilac Yes complete_labeling Complete Labeling Achieved check_turnover->complete_labeling No increase_time->complete_labeling use_dialyzed->complete_labeling consider_psilac->complete_labeling

Caption: Troubleshooting guide for incomplete this compound labeling.

References

Technical Support Center: L-Methionine-d8 & Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference when using l-Methionine-d8 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

Isotopic interference, or "crosstalk," occurs when the isotopic signature of the analyte (unlabeled l-Methionine) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccuracies in quantitative analysis.[1][2] The primary causes are:

  • Natural Isotopic Abundance: Elements in l-Methionine (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, ³⁴S). These contribute to small signals at higher mass-to-charge ratios (m/z) in the unlabeled analyte, which can overlap with the signal of the deuterated internal standard.[2]

  • Isotopic Purity of the Internal Standard: Commercially available this compound is not 100% pure and may contain a small percentage of less-deuterated or unlabeled l-Methionine molecules.[3][4]

Q2: How can I assess the potential for isotopic interference in my experiment?

Assessing the potential for interference involves two key steps:

  • Analyze the Isotopic Distribution of Unlabeled l-Methionine: Run a high-concentration sample of unlabeled l-Methionine to observe its natural isotopic pattern and identify any signals that could potentially interfere with the this compound signal.

  • Verify the Purity of this compound: Inject a neat solution of your this compound standard to check for the presence of any unlabeled l-Methionine.

Troubleshooting Guides

Problem: I am observing a signal for my analyte (l-Methionine) in my blank samples that only contain the internal standard (this compound).

  • Possible Cause: The this compound internal standard may contain a small amount of unlabeled l-Methionine as an impurity.

  • Solution:

    • Quantify the Impurity: Prepare a calibration curve of the unlabeled l-Methionine. Analyze the this compound solution and, using the calibration curve, determine the concentration of the unlabeled impurity.

    • Mathematical Correction: Subtract the contribution of the impurity from the measured analyte concentration in your samples.

    • Consider a Higher Purity Standard: If the impurity level is unacceptably high, source this compound with a higher isotopic enrichment.

Problem: My calibration curve is non-linear, especially at high analyte concentrations.

  • Possible Cause: Significant isotopic overlap from the high concentration of the unlabeled analyte is interfering with the signal of the this compound internal standard.[2]

  • Solutions:

    • Optimize Chromatographic Separation: Improve the separation between l-Methionine and this compound. Even a slight separation can help minimize the impact of isotopic crosstalk.[5]

    • Adjust the Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopic tail.[6] However, be cautious not to saturate the detector.

    • Use a Correction Algorithm: Employ a mathematical algorithm to correct for the contribution of the analyte's isotopes to the internal standard's signal.[1][7]

Data Presentation

Table 1: Isotopic Purity of Commercially Available this compound

SupplierCatalog NumberIsotopic EnrichmentChemical Purity (HPLC)
MedChemExpressHY-N0326S898.8%98.0%
EurisotopCDNLM-679898% (D8), 98% (¹⁵N)≥98%

Note: Data is based on publicly available information and may vary by lot.

Table 2: Natural Isotopic Abundance of Elements in l-Methionine (C₅H₁₁NO₂S)

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Source: IUPAC data.[8]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Interference

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of unlabeled l-Methionine (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a working solution of this compound at the concentration you intend to use in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration unlabeled l-Methionine solution and acquire the full scan mass spectrum to observe its isotopic distribution.

    • Inject the this compound working solution and acquire the full scan mass spectrum to check for the presence of unlabeled l-Methionine.

  • Data Analysis:

    • Determine the m/z values for both the unlabeled analyte and the deuterated internal standard.

    • Measure the signal intensity of the M+1, M+2, etc., isotopes of the unlabeled analyte and assess their potential to interfere with the m/z of the internal standard.

    • Quantify the percentage of unlabeled l-Methionine in the this compound standard.

Protocol 2: Chromatographic Separation of l-Methionine and this compound

  • Column Selection: Utilize a high-resolution chromatography column, such as a C18 or a HILIC column, to achieve optimal separation.

  • Mobile Phase Optimization:

    • Experiment with different mobile phase compositions (e.g., varying the percentage of organic solvent like acetonitrile or methanol in water).

    • Adjust the pH of the aqueous mobile phase using additives like formic acid or ammonium formate to improve peak shape and resolution.

  • Gradient Elution: Employ a shallow gradient elution to maximize the separation between the analyte and the internal standard.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to further enhance separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation & Correction prep_analyte Prepare Unlabeled l-Methionine Standard lc_separation Chromatographic Separation prep_analyte->lc_separation prep_is Prepare this compound Internal Standard prep_is->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection eval_interference Evaluate Isotopic Interference ms_detection->eval_interference correction Apply Mathematical Correction eval_interference->correction If Interference is Significant quantification Final Quantification eval_interference->quantification If Interference is Negligible correction->quantification

Caption: Workflow for minimizing isotopic interference.

logical_relationship cluster_mitigation Mitigation Strategies interference Isotopic Interference effect Inaccurate Quantification interference->effect cause1 Natural Isotopic Abundance cause1->interference cause2 Impurity in Internal Standard cause2->interference mitigation1 Chromatographic Separation mitigation1->interference mitigation2 MS Parameter Optimization mitigation2->interference mitigation3 Mathematical Correction mitigation3->effect Corrects for Interference

Caption: Causes and mitigation of isotopic interference.

References

Addressing l-Methionine-d8 degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing l-Methionine-d8 degradation during sample preparation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and accuracy of your deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of the essential amino acid l-Methionine, where eight hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis. Because it is chemically almost identical to the analyte (l-Methionine), it co-elutes chromatographically and experiences similar ionization effects, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and analysis, leading to more accurate and precise quantification.

Q2: I'm observing low and inconsistent recovery of my this compound internal standard. What could be the cause?

A2: Low and variable recovery of this compound is often due to its degradation during the sample preparation workflow. The primary degradation pathway for methionine is oxidation of its sulfur-containing side chain. This can convert methionine to methionine sulfoxide and further to methionine sulfone, altering its chemical properties and response in the mass spectrometer.

Q3: What are the main factors that cause this compound degradation during sample preparation?

A3: Several factors can contribute to the degradation of this compound:

  • Oxidation: Exposure to atmospheric oxygen, especially over long periods, can lead to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: While the oxidation reaction is largely pH-independent, extreme pH values can affect the stability of the molecule and other sample components.

  • Light Exposure: Prolonged exposure to light can also promote oxidative degradation.

  • Metal Ions: The presence of trace metal ions, such as iron or copper, can catalyze oxidation reactions.

  • Artifactual Oxidation: Oxidation can also occur as an artifact of the analytical process itself, for instance, on the LC column or during the electrospray ionization (ESI) process in the mass spectrometer.

Q4: Does the deuterium labeling of this compound affect its stability compared to the unlabeled l-Methionine?

A4: The deuterium labeling in this compound does not significantly alter its chemical reactivity with respect to oxidation. The fundamental susceptibility of the sulfur atom to oxidation remains the same. Therefore, the preventative measures for unlabeled methionine are directly applicable to its deuterated counterpart.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound degradation.

Problem: Inconsistent or Low this compound Signal

Initial Checks:

  • Standard Solution Integrity:

    • Question: Is your stock solution of this compound stable?

    • Action: Prepare fresh stock solutions. l-Methionine solutions are best stored at -20°C or -80°C for up to a month. Avoid repeated freeze-thaw cycles.

  • LC-MS System Performance:

    • Question: Is the instrument performing optimally?

    • Action: Run a system suitability test with a fresh, simple solution of this compound to ensure the LC-MS system is functioning correctly and to rule out instrument-related issues.

Investigating Sample Preparation Steps

If the initial checks do not resolve the issue, the degradation is likely occurring during your sample preparation workflow.

Potential Cause 1: Oxidation During Sample Handling and Storage

  • Symptoms: Gradual decrease in this compound signal over time, especially if samples are left at room temperature or exposed to air.

  • Solutions:

    • Minimize the duration of each sample preparation step.

    • Work on ice or in a cooled environment whenever possible.

    • After preparation, store samples at low temperatures (e.g., 4°C in the autosampler for a short period, or -80°C for long-term storage) and protect them from light.

    • Consider purging sample vials with an inert gas like nitrogen or argon before sealing to displace oxygen.

Potential Cause 2: Metal-Catalyzed Oxidation

  • Symptoms: Inconsistent degradation across different sample batches, which may correlate with the source of reagents or sample tubes.

  • Solutions:

    • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize metal ion contamination.

    • Incorporate a Chelating Agent: Add a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your sample preparation buffers. A final concentration of 0.1-1 mM EDTA is typically effective.

Potential Cause 3: In-Process Oxidation

  • Symptoms: Degradation persists even with careful handling and the use of chelators. This suggests oxidation may be occurring during specific, harsh steps of your protocol.

  • Solutions:

    • Add Antioxidants: Introduce an antioxidant into your sample preparation solutions.

      • L-Methionine (unlabeled): Adding an excess of unlabeled L-Methionine can act as a sacrificial antioxidant, protecting the deuterated standard.

      • Other Antioxidants: Water-soluble antioxidants like catalase can also be effective.

    • Optimize pH: While oxidation is not strongly pH-dependent, ensure the pH of your solutions remains within a stable range for your overall sample integrity.

Data on l-Methionine Stability

The following tables summarize the stability of methionine under various conditions.

Table 1: Effect of Temperature on Methionine Stability in Solution

TemperatureRelative StabilityRecommendations
Room Temperature (20-25°C)LowAvoid prolonged storage. Process samples promptly.
Refrigerated (4°C)ModerateSuitable for short-term storage (e.g., in an autosampler).
Frozen (-20°C)HighRecommended for storing stock solutions and prepared samples for up to 1 month.
Deep Frozen (-80°C)Very HighOptimal for long-term storage of stock solutions (up to 6 months).

Table 2: Recommended Concentrations of Additives to Prevent Degradation

AdditivePurposeRecommended Final Concentration
EDTAMetal Chelation0.1 - 1 mM
L-MethionineSacrificial Antioxidant1 - 10 mM
CatalaseAntioxidantVaries by activity; consult manufacturer's recommendations.

Experimental Protocols

Protocol 1: Standard Sample Preparation with Preventative Measures

This protocol outlines a general workflow for preparing biological samples (e.g., plasma) while minimizing this compound degradation.

  • Thawing: Thaw biological samples on ice.

  • Aliquoting: Aliquot the required sample volume into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to each sample.

  • Addition of Protective Reagents:

    • Add EDTA solution to a final concentration of 0.5 mM.

    • (Optional) Add unlabeled L-Methionine solution to a final concentration of 5 mM.

  • Protein Precipitation: Add a protein precipitation solvent (e.g., ice-cold acetonitrile or methanol) in the appropriate ratio (e.g., 3:1 solvent-to-sample volume).

  • Vortexing: Vortex the samples thoroughly for 30-60 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.

  • Evaporation (if necessary): If a concentration step is required, evaporate the solvent under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Analysis: Transfer to autosampler vials and proceed with LC-MS analysis. Keep the autosampler cooled to 4°C.

Visualizations

L-Methionine Degradation Pathway

Met This compound MetO Methionine-d8 Sulfoxide Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2, H2O2) ROS->MetO Metals Metal Ions (e.g., Fe²⁺, Cu²⁺) Metals->MetO Light Light / Heat Light->MetO MetO2 Methionine-d8 Sulfone MetO->MetO2 Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Workflow to Minimize this compound Degradation

cluster_prep Sample Preparation cluster_conditions Key Conditions start Start: Biological Sample spike Spike with This compound start->spike protect Add Protective Agents: - EDTA (Chelator) - Antioxidant (Optional) spike->protect extract Perform Extraction (e.g., Protein Precipitation) protect->extract concentrate Concentrate & Reconstitute (if needed) extract->concentrate analyze LC-MS Analysis concentrate->analyze cond1 Low Temperature (Work on ice) cond2 Minimize Time cond3 Protect from Light

Caption: Recommended workflow to prevent this compound degradation.

How to resolve chromatographic peak splitting of l-Methionine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues, specifically peak splitting, encountered during the analysis of l-Methionine-d8.

Troubleshooting Guide: Resolving Peak Splitting of this compound

Peak splitting in high-performance liquid chromatography (HPLC) for this compound can manifest as a single peak appearing as two or more closely eluted peaks, often described as a "shoulder" or "twin" peak.[1][2] This phenomenon can compromise the accuracy and reliability of analytical results.[1] The following guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment

The first step is to determine if the peak splitting affects only the this compound peak or all peaks in the chromatogram.

  • Single Peak Splitting: If only the this compound peak is splitting, the issue is likely related to the specific method parameters or the analyte itself.[1][3]

  • All Peaks Splitting: If all peaks in the chromatogram are split, this generally points to a system-wide problem, such as issues with the column hardware or injector.[2][4]

The troubleshooting workflow below outlines the steps to address peak splitting.

G cluster_0 Troubleshooting Workflow for this compound Peak Splitting start Start: Peak Splitting Observed check_peaks Are all peaks splitting? start->check_peaks check_frit Inspect/Replace Column Inlet Frit check_peaks->check_frit All Peaks Split check_injection_vol Reduce Injection Volume/Concentration check_peaks->check_injection_vol Only this compound Peak Splits all_peaks_yes Yes check_column_void Check for Column Void/Contamination check_frit->check_column_void check_injector Inspect Injector and Connections for Dead Volume check_column_void->check_injector injector_resolve System Issue Resolved check_injector->injector_resolve all_peaks_no No overload_check Did peak shape improve? check_injection_vol->overload_check overload_resolved Issue Resolved: Sample Overload overload_check->overload_resolved Yes check_mobile_phase Optimize Mobile Phase (pH, Composition) overload_check->check_mobile_phase No overload_yes Yes overload_no No check_temp Optimize Column Temperature check_mobile_phase->check_temp check_chiral Consider Chiral Separation (Co-eluting d-isomer?) check_temp->check_chiral method_resolved Method Issue Resolved check_chiral->method_resolved

Caption: Troubleshooting workflow for this compound peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for a single analyte like this compound?

A1: When only a single peak is splitting, the cause is often related to the specific chemical interactions of the analyte with the chromatographic system.[1] Common causes include:

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion.[5][6]

  • Solvent Mismatch: A significant difference in the composition of the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[7][8] It is recommended to dissolve the sample in the initial mobile phase if possible.[7]

  • Co-elution of Isomers: The this compound sample may contain the d-isomer, which can partially separate under certain conditions, leading to a split or shoulder peak.[5][9]

  • On-Column Degradation: l-Methionine could potentially degrade during analysis, leading to the appearance of a secondary peak.

  • Secondary Interactions: The analyte may have strong or multiple modes of interaction with the stationary phase.[5]

Q2: How can I determine if sample overload is causing the peak splitting?

A2: A simple diagnostic test for sample overload is to dilute the sample and inject a smaller volume.[1][6] If the peak shape improves and the splitting is reduced or eliminated, then sample overload is the likely cause.[10]

Quantitative Guideline for Sample Concentration:

Injection VolumeRecommended ActionExpected Outcome
StandardDilute sample 1:10 and re-inject.Improved peak shape.
StandardReduce injection volume by 50%.Improved peak shape.

Q3: Could the mobile phase composition be the cause of the peak splitting?

A3: Yes, the mobile phase composition, particularly its pH and solvent strength, can significantly impact the peak shape of amino acids.[11][12] For methionine, which is an amino acid, its ionization state is dependent on the pH of the mobile phase.[12] Changes in pH can alter its interaction with the stationary phase and potentially lead to peak splitting if multiple ionized forms exist and separate.[13] An unstable mobile phase composition can also lead to variable retention times and distorted peak shapes.[5]

Experimental Protocol: Mobile Phase Optimization

  • Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the pKa values of l-Methionine.

  • Analyze the this compound standard with each mobile phase, keeping all other parameters constant.

  • Observe the peak shape in each chromatogram to identify the optimal pH that provides a single, symmetrical peak.

  • If using a buffer, ensure it has adequate capacity to control the pH effectively.

Q4: How does temperature affect the chromatography of this compound?

A4: Temperature is a critical parameter in the chromatography of amino acids.[14][15] Fluctuations in column temperature can lead to inconsistent retention times and peak shapes, including splitting.[1][5] For some amino acids, temperature changes can significantly alter selectivity.[14]

Experimental Protocol: Temperature Optimization

  • Set the column oven to a starting temperature (e.g., 30°C).

  • Inject the this compound standard and record the chromatogram.

  • Increase the column temperature in increments (e.g., 5°C) and repeat the injection at each temperature.

  • Compare the chromatograms to determine the temperature that yields the best peak shape. Ensure the temperature control system is functioning correctly to maintain a stable temperature.[5]

Q5: What should I do if I suspect a column hardware issue is causing all my peaks to split?

A5: If all peaks are splitting, the problem is likely located before the separation occurs.[2]

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing an uneven flow distribution and leading to split peaks.[1][2] Replacing the frit may resolve the issue.[1]

  • Column Void: A void or channel in the column packing material at the inlet can also cause peak splitting.[1][16] This can happen due to column aging or improper packing. In this case, the column may need to be replaced.[1]

  • Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening and splitting.[5] Ensure all fittings are tight and appropriate for the system.[5]

Q6: Could the peak splitting be due to the presence of the d-isomer of Methionine-d8?

A6: It is possible, especially if you are using a chiral stationary phase or if the achiral method has some degree of chiral selectivity. l-Methionine and d-Methionine are enantiomers, and their separation requires a chiral environment.[9][17] If your this compound standard contains the d-isomer as an impurity, and your method provides some chiral resolution, you may observe two closely eluting peaks.[9] To confirm this, you could try analyzing your sample on a dedicated chiral column.

Summary of Troubleshooting Parameters and Potential Solutions

ParameterPotential ProblemRecommended Action
Sample OverloadDecrease injection volume or sample concentration.[6]
Solvent MismatchDissolve sample in the initial mobile phase.[7]
Mobile Phase Incorrect pHOptimize the pH of the mobile phase.[12]
Unstable CompositionPrepare fresh mobile phase and ensure proper mixing.[5]
Column Blocked FritReplace the inlet frit.[1]
Void/ContaminationFlush the column or replace it if necessary.[1][18]
Temperature Fluctuation/SuboptimalUse a column oven and optimize the temperature.[5][15]
System Dead VolumeCheck and tighten all connections.[5]
Analyte Co-eluting IsomerConsider using a chiral column for analysis.[9]

References

Technical Support Center: Normalizing Data with l-Methionine-d8 Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for normalizing data using l-Methionine-d8 as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?

Using a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest (l-Methionine) but have a different mass due to the incorporation of heavy isotopes (deuterium in this case). This near-identical chemical behavior ensures that the internal standard experiences similar extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the analyte. By adding a known amount of this compound to your samples, you can accurately normalize for variations that occur during sample preparation and analysis, leading to more precise and accurate quantification of endogenous l-Methionine.

Q2: What are the key advantages of using this compound over a structurally similar molecule as an internal standard?

While structurally similar molecules can be used as internal standards, this compound offers superior performance for several reasons:

  • Co-elution: It will chromatographically co-elute with the unlabeled l-Methionine, meaning it is subjected to the exact same matrix effects at the same point in time.

  • Similar Ionization Efficiency: It exhibits nearly identical ionization behavior to the analyte, providing more accurate correction for ion suppression or enhancement.

  • Reduced Variability: It effectively accounts for variability in sample preparation steps such as protein precipitation and derivatization.

Q3: Can the deuterium label on this compound exchange with protons from the solvent?

While deuterium exchange can be a concern with some deuterated standards, the deuterium atoms on this compound are generally stable under typical LC-MS/MS conditions. The C-D bonds are strong and not readily exchangeable. However, it is good practice to minimize exposure to harsh pH conditions or high temperatures for extended periods to ensure the isotopic integrity of the standard.

Q4: How do I prepare my this compound internal standard working solution?

  • Stock Solution: Start by preparing a stock solution of this compound in an appropriate solvent, such as 50% methanol or a buffer compatible with your analytical method.[1] The concentration of the stock solution should be accurately known.

  • Working Solution: Dilute the stock solution to create a working solution. The concentration of the working solution should be optimized to be within the linear range of your assay and ideally close to the expected concentration of the endogenous l-Methionine in your samples.[1]

  • Storage: Store the stock and working solutions at -20°C or -80°C to ensure stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for l-Methionine and/or this compound 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase.1. Optimize the mobile phase pH to ensure proper ionization and retention of methionine. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
High Variability in the this compound Signal 1. Inconsistent addition of the internal standard to samples. 2. Pipetting errors. 3. Degradation of the internal standard.1. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at an early stage of sample preparation. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare fresh working solutions of the internal standard and store them properly.
Shift in Retention Time for this compound (Isotope Effect) Deuterium-labeled compounds can sometimes elute slightly earlier than their unlabeled counterparts due to the "isotope effect".This is a known phenomenon and is generally not a cause for concern as long as the peak is correctly identified and integrated. Ensure your integration parameters are set to correctly capture the peak for this compound.
Interference or Crosstalk between l-Methionine and this compound Channels 1. Isotopic impurity of the this compound standard (presence of unlabeled l-Methionine). 2. In-source fragmentation of this compound. 3. Incorrect mass transition settings.1. Check the certificate of analysis for your this compound standard to determine its isotopic purity. If significant unlabeled methionine is present, you may need to account for this in your calculations or obtain a standard with higher purity. 2. Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. 3. Verify that the precursor and product ion m/z values for both l-Methionine and this compound are correctly entered in your acquisition method.
Low Recovery of l-Methionine and this compound 1. Inefficient protein precipitation. 2. Adsorption of the analyte and internal standard to plasticware. 3. Suboptimal extraction solvent.1. Optimize the protein precipitation method (e.g., choice of acid, solvent-to-sample ratio, incubation time, and temperature). 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Test different extraction solvents to find one that provides the best recovery for methionine.

Quantitative Data Presentation

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of methionine using a stable isotope-labeled internal standard.

Parameter Result Reference
Linearity (r²) >0.9989[2]
Linear Range Up to 200 µmol/l[2]
Limit of Detection (LOD) 0.04 µmol/l[2]
Limit of Quantification (LOQ) 0.1 µmol/l[2]
Intra-day Precision (CV%) 2.68 - 3.79%[2]
Inter-day Precision (CV%) 2.98 - 3.84%[2]
Mean Recovery 99.3 - 101.7%[2]

Experimental Protocols

Detailed Methodology for Quantification of l-Methionine in Plasma

This protocol describes a typical workflow for the quantification of l-Methionine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • l-Methionine standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Sulfosalicylic acid (for protein precipitation)

  • Plasma samples, calibration standards, and quality control (QC) samples

2. Preparation of Solutions:

  • l-Methionine Stock Solution: Prepare a 1 mg/mL stock solution of l-Methionine in 50% methanol.

  • This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50% methanol.

  • l-Methionine Working Standards: Prepare a series of working standards by serially diluting the l-Methionine stock solution with 50% methanol to create a calibration curve.

  • IS Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., 80:20 acetonitrile:water with 1% formic acid) to a final concentration appropriate for your assay.[1]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 5 µL of 30% sulfosalicylic acid solution to each tube.

  • Vortex for 10 seconds.

  • Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer 27.5 µL of the clear supernatant to a new tube.

  • Add 2 µL of the IS working solution.

  • Add 225 µL of the initial mobile phase B (e.g., acetonitrile:water 90:10 with 0.5% formic acid and 1 mM ammonium formate).[3]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A suitable column for amino acid analysis, such as an Intrada Amino Acid column or a HILIC column.[1]

  • Mobile Phase A: Aqueous solution, e.g., 100 mM ammonium formate in water.[1]

  • Mobile Phase B: Organic solvent, e.g., acetonitrile:water:formic acid (95:5:0.3, v/v/v).[1]

  • Gradient Elution: Develop a gradient to achieve good separation of l-Methionine from other amino acids and matrix components.

  • Flow Rate: A typical flow rate is 0.6 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • l-Methionine: Determine the optimal precursor and product ions (e.g., based on literature or direct infusion).

    • This compound: The precursor ion will be shifted by the mass of the deuterium labels. The product ion may or may not be shifted depending on the fragmentation pattern.

5. Data Processing and Normalization:

  • Integrate the peak areas for both l-Methionine and this compound in all samples, standards, and QCs.

  • Calculate the ratio of the peak area of l-Methionine to the peak area of this compound for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the l-Methionine standards.

  • Use the calibration curve to determine the concentration of l-Methionine in the unknown samples based on their measured peak area ratios.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_final_prep Final Preparation cluster_analysis Analysis Sample Plasma Sample Precipitation Add Sulfosalicylic Acid & Vortex Sample->Precipitation Standard Calibration Standards Standard->Precipitation QC Quality Controls QC->Precipitation IS_Stock This compound Stock Solution IS_Working This compound Working Solution IS_Stock->IS_Working Add_IS Add Internal Standard (this compound) IS_Working->Add_IS Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Add_IS Dilution Dilute with Mobile Phase Add_IS->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Normalization Normalization (Area Ratio Calculation) Data_Processing->Normalization Quantification Quantification Normalization->Quantification

Caption: Experimental workflow for l-Methionine quantification.

Normalization_Logic cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation cluster_calibration Calibration Curve cluster_quantification Quantification Analyte_Signal l-Methionine Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (A_analyte / A_IS) Analyte_Signal->Ratio IS_Signal This compound Peak Area (A_IS) IS_Signal->Ratio Calibration_Curve Plot (Area Ratio) vs. [Standard] to generate a calibration curve Ratio->Calibration_Curve Final_Concentration Determine Unknown Concentration from its Area Ratio and the Calibration Curve Calibration_Curve->Final_Concentration

References

Reducing background noise in l-Methionine-d8 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in l-Methionine-d8 tracer studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my LC-MS/MS analysis of this compound?

Background noise in mass spectrometry can be broadly categorized into three types: random, chemical, and sample background noise.[1]

  • Systemic/Chemical Noise: This is often the most significant contributor and includes interferences from solvents, plasticizers (e.g., phthalates from plasticware), detergents, and residues from previous analyses.[2][3] In electrospray ionization (ESI), solvent adducts and clusters can also create confounding signals.[2]

  • Instrumental Noise: This arises from the electronic components of the mass spectrometer and can manifest as an uneven baseline.[3] Modern instruments, especially in MS/MS mode, often have very low instrumental noise, sometimes close to zero.[4]

  • Sample-Related Noise: The biological matrix itself is a major source of interference. Endogenous compounds, lipids, and salts can cause ion suppression or generate adducts that interfere with the analyte signal.[2]

  • Contamination: Contamination can be introduced at any stage, from sample collection to injection. Common sources include vials, pipette tips, solvents, and even the lab environment (e.g., keratins from dust).[2][5]

Q2: How can I distinguish between noise from the LC system versus the MS detector?

A systematic approach is necessary to isolate the source of the noise.

  • Analyze the Noise Pattern: Observe the mass spectrum. Repeating mass units (e.g., +14 amu) might suggest a polymer contaminant, while a broad, unresolved background could indicate a solvent or electronic issue.[5]

  • LC System Check: Disconnect the LC from the MS. Infuse the mobile phase directly into the mass spectrometer. If the background noise significantly decreases, the contamination is likely originating from the LC system (solvents, tubing, column, autosampler).[5]

  • Run Blank Injections: Inject a blank sample (e.g., the mobile phase or extraction solvent). This helps identify contamination from the autosampler, syringe, or vials.[5] Running multiple blanks can also help "clean" the system between sample runs.

  • MS Detector Check: If noise persists with direct infusion of a clean solvent, the issue may lie within the mass spectrometer itself, such as a contaminated ion source.

The following workflow provides a logical approach to diagnosing the source of high background noise.

start High Background Noise Detected is_lc_source Is noise from LC or MS? start->is_lc_source lc_check Disconnect LC from MS. Infuse clean solvent directly. is_lc_source->lc_check noise_persists Noise Persists? lc_check->noise_persists lc_issue Issue is in LC System noise_persists->lc_issue No ms_issue Issue is in MS System noise_persists->ms_issue Yes check_solvents Check Solvents & Mobile Phase for Impurities lc_issue->check_solvents clean_source Clean Ion Source & Optics ms_issue->clean_source run_blanks Run Blank Injections (Solvent, Vials) check_solvents->run_blanks flush_system Flush LC System run_blanks->flush_system lc_resolved Problem Resolved flush_system->lc_resolved check_gas Verify Gas Purity (N2, Ar) clean_source->check_gas calibrate_ms Calibrate Mass Spectrometer check_gas->calibrate_ms ms_resolved Problem Resolved calibrate_ms->ms_resolved

Caption: Troubleshooting workflow for high background noise.

Q3: My isotopic enrichment calculations are inconsistent. What are the common causes?

Inaccurate isotopic enrichment calculations in stable isotope tracing studies can stem from several factors beyond simple background noise.

  • Natural Isotope Abundance: All molecules have a natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). This must be mathematically corrected for to accurately determine the enrichment from the this compound tracer.[6][7]

  • Tracer Impurity: The isotopic purity of the this compound tracer is rarely 100%. The actual purity provided by the manufacturer should be used to correct calculations.[7]

  • Metabolic Dilution: The tracer is diluted by pre-existing, unlabeled pools of methionine within the cell. This is a key biological factor that must be accounted for in flux analysis.[8]

  • Low Signal-to-Noise: If the peaks for the enriched isotopologues are very small, their area determination can be inaccurate, leading to unreliable enrichment ratios.[9] A minimum of 25 pmol of the analyte derivative is often required for accurate isotope ratio measurements.[9]

  • D-Isomer Contamination: Commercially available amino acid tracers may contain D-isomer contaminants, which can affect metabolic studies as their biological utilization differs from the L-isomer.[10][11]

Specialized software like IsoCorrectoR can be used to perform corrections for natural isotope abundance and tracer impurity.[6][7]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

Effective sample preparation is the most critical step in reducing background noise and matrix effects.[12] The goal is to efficiently extract this compound and its metabolites while removing interfering substances like proteins and lipids.

start Start: Cell/Tissue Sample Collection quench 1. Quench Metabolism (e.g., Snap-freezing in Liquid Nitrogen) start->quench lyse 2. Cell Lysis & Protein Precipitation (e.g., Cold Acetone or Methanol/Acetonitrile/Water) quench->lyse vortex Incubate at 4°C, Vortex lyse->vortex centrifuge 3. Centrifuge to Pellet Debris vortex->centrifuge supernatant 4. Collect Supernatant (Contains Metabolites) centrifuge->supernatant dry 5. Dry Extract (e.g., Under Nitrogen Stream or Lyophilization) supernatant->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Optimized workflow for metabolite sample preparation.

Detailed Protocol: Protein Precipitation and Metabolite Extraction

This protocol is a general guideline adapted from common practices in metabolomics and stable isotope tracing.[13][14]

  • Quenching: Immediately after collection, snap-freeze biological samples in liquid nitrogen to halt all enzymatic activity.[13] This is crucial for accurately capturing the metabolic state at a specific time point.

  • Homogenization (for tissues): Keep the sample frozen while homogenizing to prevent metabolic changes.

  • Protein Precipitation:

    • Add a pre-chilled extraction solvent. A common choice is a mixture of Methanol:Acetonitrile:Water (e.g., 50:30:20 v/v/v). For plasma samples, cold acetone is also effective.[15]

    • Use a solvent-to-sample ratio of at least 3:1 to ensure efficient precipitation.

    • Include an internal standard in the extraction solvent if absolute quantification is required.[15]

  • Extraction:

    • Vortex the mixture vigorously for several minutes.

    • Incubate at a low temperature (e.g., 4°C or -20°C) for 10-20 minutes to enhance protein precipitation.[15]

  • Clarification: Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.

  • Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the pellet.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.

Guide 2: LC-MS/MS Method Development

A well-developed LC-MS/MS method is essential for separating l-Methionine from isomers and background ions, ensuring sensitive and accurate quantification.

Key Methionine Metabolic Pathway

Understanding the metabolic fate of methionine is key to designing tracer studies. L-Methionine is a precursor for the universal methyl donor S-adenosylmethionine (SAM).

Met_d8 This compound (Tracer) SAM S-Adenosylmethionine (SAM) Met_d8->SAM MAT Met L-Methionine Met->SAM MAT Methylation Methylation Reactions (DNA, Protein, etc.) SAM->Methylation Methyltransferases SAH S-Adenosylhomocysteine (SAH) HCY Homocysteine SAH->HCY SAHH HCY->Met Methionine Synthase Methylation->SAH

Caption: Simplified L-Methionine metabolism pathway.

LC-MS/MS Parameter Benchmarks

The following table summarizes typical performance metrics for LC-MS/MS methods developed for quantifying methionine and related metabolites, providing a useful benchmark for method validation.

ParameterTypical ValueReference
Linearity (R²) > 0.99[16]
Recovery 87% - 119%[16]
Intra-day Precision (CV) < 4%[17]
Inter-day Precision (CV) < 4%[17]
Limit of Detection (LOD) 0.04 µmol/L[17]
Limit of Quantification (LOQ) 0.1 µmol/L[17]

Recommended LC-MS/MS Method Details:

  • Chromatography: Reversed-phase chromatography using a C18 column is effective for separating amino acids.[18]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is common. This aids in protonation and improves peak shape in positive ion mode.[15][18]

  • Ionization: Electrospray ionization (ESI) in positive mode is standard for methionine analysis.

  • MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This enhances specificity and reduces background by monitoring a specific precursor-to-product ion transition.[16] For l-Methionine, this would involve monitoring the transition from its protonated molecular ion to a characteristic fragment ion. For this compound, the precursor mass will be shifted by +8 Da.

References

Validation & Comparative

L-Methionine-d8: A Validated Tracer for Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic pathways is paramount. L-Methionine-d8, a stable isotope-labeled variant of the essential amino acid L-methionine, has emerged as a robust and reliable tracer for in-vivo metabolic studies. This guide provides a comprehensive comparison of this compound with other metabolic tracers, supported by experimental data and detailed protocols, to validate its efficacy in elucidating complex biological processes.

Stable isotope tracers have revolutionized the study of metabolism by allowing researchers to track the fate of specific molecules within a biological system without the need for radioactive materials.[1][2][3] L-Methionine plays a central role in numerous metabolic processes, including protein synthesis, methylation reactions, and the transsulfuration pathway, making its labeled counterparts invaluable tools for research.[4][5]

Comparison with Alternative Tracers

This compound offers distinct advantages over other commonly used tracers, such as those labeled with Carbon-13 (¹³C). While both are stable isotopes, the use of deuterium (d or ²H) can sometimes offer a lower background signal, potentially increasing the sensitivity of detection in mass spectrometry-based analyses. Furthermore, the unique mass shift of +8 amu provided by this compound allows for clear differentiation from its unlabeled counterpart and other metabolites.

A key application for labeled methionine is the measurement of protein synthesis rates. Studies have demonstrated the utility of deuterated water (D₂O) as a tracer for this purpose, where the deuterium is incorporated into amino acids like alanine.[6][7][8] While effective, this method provides a more general measure of protein synthesis. In contrast, using a labeled amino acid like this compound allows for the direct tracking of that specific amino acid's incorporation into proteins, offering a more targeted insight.

One innovative study utilized a doubly labeled methionine tracer, methyl[D3]-¹³C-methionine, to simultaneously measure muscle protein synthesis and breakdown.[9] This highlights the potential for multi-isotope labeling to provide comprehensive data from a single tracer. While this specific tracer is different from this compound, the principle of using deuterated methionine for robust metabolic analysis is clearly validated.

Tracer TypeKey AdvantagesConsiderations
This compound High mass shift for clear detection, potentially lower background signal.Potential for kinetic isotope effects (though often negligible in practice).
¹³C-Methionine Well-established, less concern for kinetic isotope effects.Lower mass shift compared to highly deuterated tracers.
Deuterated Water (D₂O) Simple administration, labels multiple amino acids.Provides a more general measure of protein synthesis, not specific to methionine.
Radioactive Tracers (e.g., ¹⁴C) High sensitivity.Requires specialized handling and disposal due to radioactivity.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Specific parameters may need to be optimized for different experimental systems.

Measuring Protein Synthesis Rate in Cell Culture

This protocol outlines the use of this compound to determine the fractional synthesis rate (FSR) of proteins in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be sufficient to ensure adequate incorporation without causing metabolic perturbations.

  • Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours).

2. Sample Collection and Preparation:

  • At the end of the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate the protein from the cell lysate using a method such as trichloroacetic acid (TCA) precipitation.

  • Hydrolyze the protein pellet to release the constituent amino acids.

3. Mass Spectrometry Analysis:

  • Analyze the isotopic enrichment of methionine in the protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • The fractional synthesis rate (FSR) can be calculated using the following formula: FSR (%/hour) = (E_protein / E_precursor) / t * 100 Where:

    • E_protein is the enrichment of this compound in the protein-bound fraction.

    • E_precursor is the enrichment of this compound in the intracellular free amino acid pool (or in the labeling medium as a surrogate).

    • t is the labeling time in hours.

In Vivo Metabolic Labeling in Animal Models

This protocol describes the administration of this compound to an animal model to study its incorporation into various tissues.

1. Tracer Administration:

  • Administer this compound to the animal model. This can be done through various routes, including intravenous injection, intraperitoneal injection, or oral gavage. The dosage and route will depend on the specific research question and animal model.

2. Tissue Collection:

  • At predetermined time points after tracer administration, euthanize the animal and collect tissues of interest (e.g., liver, muscle, brain).

  • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

3. Metabolite Extraction and Analysis:

  • Homogenize the frozen tissues and extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • Separate the protein and small molecule fractions.

  • Analyze the isotopic enrichment of this compound and its downstream metabolites in the small molecule fraction using LC-MS or GC-MS.

  • The protein fraction can be processed as described in the cell culture protocol to determine protein synthesis rates in different tissues.

Visualizing Methionine Metabolism

To understand the context in which this compound acts as a tracer, it is essential to visualize the key metabolic pathways involving methionine.

Methionine_Metabolism Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL

Caption: The central role of L-Methionine in the Methionine Cycle and Transsulfuration Pathway.

This diagram illustrates the two major metabolic fates of L-methionine. In the Methionine Cycle , methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for various methylation reactions.[4] The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine, which can be remethylated back to methionine. In the Transsulfuration Pathway , homocysteine is converted to cysteine, a precursor for glutathione and other important molecules.[10] this compound allows for the tracing of the methionine backbone through both of these critical pathways.

Experimental_Workflow Start Start: Experimental Design Tracer Administer This compound Tracer Start->Tracer Sample Collect Samples (Cells, Tissues, Biofluids) Tracer->Sample Extraction Metabolite and Protein Extraction Sample->Extraction Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->Analysis Data Data Analysis: Isotopic Enrichment, Flux Calculation Analysis->Data End End: Biological Interpretation Data->End

Caption: A generalized experimental workflow for metabolic studies using this compound.

References

Cross-Validation of L-Methionine-d8 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds like L-Methionine-d8 is critical for pharmacokinetic, metabolic, and protein turnover studies. This guide provides an objective comparison of the two primary analytical methods for this compound quantification — Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) — supported by experimental data and detailed protocols.

This compound, a deuterated form of the essential amino acid L-methionine, serves as a valuable internal standard and tracer in biomedical research.[1][2] Its use allows for precise differentiation from its endogenous, non-labeled counterpart, enabling accurate quantification in complex biological matrices. The choice of analytical methodology is paramount to ensure the reliability and reproducibility of experimental results. This guide explores the cross-validation of this compound quantification by comparing the performance of LC-MS/MS and GC-MS.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification hinges on various factors, including sensitivity, specificity, accuracy, precision, and sample throughput. Both LC-MS/MS and GC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations.

ParameterLC-MS/MSGC-MS
Sample Derivatization Often not requiredMandatory
Analysis Time Typically shorterCan be longer due to derivatization
Sensitivity HighHigh
Specificity HighHigh
Matrix Effects Can be significantGenerally less pronounced
Throughput HighModerate
Instrumentation Cost Generally higherGenerally lower
Performance Data for L-Methionine Quantification

Table 1: Performance Characteristics of LC-MS/MS for L-Methionine Quantification

ParameterReported ValueReference
Limit of Detection (LOD) 0.04 µmol/l[3][4]
Limit of Quantification (LOQ) 0.1 µmol/l[3][4]
Intra-day Precision (CV%) 2.68 - 3.79%[3][4]
Inter-day Precision (CV%) 2.98 - 3.84%[3][4]
Mean Recovery 99.3 - 101.7%[3][4]

Table 2: Performance Characteristics of GC-MS for L-Methionine Quantification

ParameterReported ValueReference
Precision (RSD%) < 6%
Accuracy (RSD%) < 11%
Linearity (Correlation Coefficient) 0.998

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Quantification of this compound

This method allows for the direct analysis of this compound in biological samples, often without the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol containing the internal standard (e.g., L-Methionine-d3 if quantifying this compound, or another stable isotope-labeled amino acid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 157.25), a potential transition would be m/z 158.1 → 111.1.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data MS->Data Data Acquisition GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Purification Ion Exchange Purification Precipitation->Purification Derivatization Two-Step Derivatization (Esterification & Acylation) Purification->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC GC Separation (Capillary Column) Extraction->GC MS MS Detection (EI, SIM) GC->MS Data Data MS->Data Data Acquisition Methionine_Metabolism Met L-Methionine / this compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys Transsulfuration Pathway

References

Isotope Effect Differences Between Deuterated and 13C-Labeled Amino Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of the isotope effects observed with deuterated versus 13C-labeled amino acids, supported by experimental data, detailed protocols, and visual workflows.

The substitution of an atom with one of its heavier isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energy between the bonds involving the light and heavy isotopes. The magnitude of the KIE provides valuable insights into reaction mechanisms, particularly the rate-determining step. This guide focuses on the two most common stable isotopes used in amino acid labeling: deuterium (2H) and carbon-13 (13C).

Core Differences in Isotope Effects

The most significant difference between deuterated and 13C-labeled amino acids lies in the magnitude of the observed kinetic isotope effect.

  • Deuterium (2H) Labeling: Replacing a hydrogen atom (1H) with a deuterium atom nearly doubles the mass of the atom. This substantial mass change leads to a large difference in the vibrational frequency of the C-H versus C-D bond. Consequently, breaking a C-D bond requires more energy than breaking a C-H bond, resulting in a significant slowing of the reaction rate. Primary deuterium KIEs (kH/kD), where the C-H bond is broken in the rate-determining step, can be as large as 7 to 8[1]. Even secondary deuterium KIEs, where the C-D bond is not broken but is adjacent to the reacting center, can be significant (up to 1.4)[2].

  • Carbon-13 (13C) Labeling: The mass difference between 12C and 13C is much smaller, only about 8%. This results in a much smaller change in the vibrational frequency of bonds to carbon. Therefore, 13C KIEs (k12C/k13C) are considerably smaller than deuterium KIEs, typically in the range of 1.02 to 1.06[3][4]. While small, these effects are measurable with high-precision techniques and can provide crucial information about the transition state of a reaction[5].

Data Presentation: Comparative Kinetic Isotope Effects

The following table summarizes experimentally observed kinetic isotope effects for enzymatic reactions involving deuterated and 13C-labeled amino acids and related substrates. It is important to note that direct side-by-side comparisons in the same study are rare; the data presented here are from different studies but on similar types of enzymatic reactions.

EnzymeSubstrateIsotopic LabelKIE (klight/kheavy)Reference
L-Glutamate DehydrogenaseL-Glutamate[α-2H]~2.0 (on Vmax)[6]
L-Dopa DecarboxylaseL-Dopa[carboxyl-13C]~1.03 - 1.05[4]
Flavin Amine OxidaseN,N'-dibenzyl-1,4-diaminobutane13C (natural abundance)1.025 ± 0.002[5]
Phenylalanine Dehydrogenase[2-2H]-L-Tyrosine2H2.26 (on Vmax)[7]
Pyruvate Dehydrogenase Complex[6,6-2H2]-Glucose (leading to labeled glutamate)2H1.035[8]
Pyruvate Dehydrogenase Complex[2-2H3]-Acetate (leading to labeled glutamate)2H1.047[9]

Note: The KIE can be expressed on Vmax (kcat) or V/K (kcat/Km), and its magnitude can be influenced by which step in the enzymatic cycle is rate-limiting.

Experimental Protocols

Accurate measurement of KIEs is crucial for their interpretation. The competitive method is often preferred as it minimizes systematic errors by measuring the relative reaction rates of a mixture of light and heavy isotopologues in the same reaction vessel[10].

Mass Spectrometry-Based KIE Measurement (Competitive Method)

This protocol outlines a general procedure for measuring KIEs using mass spectrometry.

1. Sample Preparation:

  • Protein Hydrolysis: For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids.
  • Derivatization: To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS), they must be derivatized. A common method is the formation of N-acetyl methyl esters[8].
  • Dry the amino acid sample under a stream of nitrogen.
  • Add acidified methanol and heat to form the methyl ester.
  • Evaporate the methanol and acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.
  • Extract the derivatized amino acids into an organic solvent (e.g., ethyl acetate).

2. KIE Measurement by GC-MS or LC-MS:

  • Prepare a mixture of the unlabeled (light) and labeled (heavy) amino acid substrate at a known ratio (e.g., 1:1).
  • Initiate the enzymatic reaction by adding the enzyme to the substrate mixture.
  • Quench the reaction at various time points to achieve different fractions of conversion (e.g., from 10% to 90%).
  • At each time point, separate the unreacted substrate from the product.
  • Analyze the isotopic ratio of the remaining substrate using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • The KIE is calculated from the change in the isotopic ratio as a function of the fraction of the reaction completed.

NMR-Based KIE Measurement (Competitive Method)

NMR spectroscopy provides a powerful tool for measuring KIEs without the need for derivatization or chromatographic separation. The 1H-detected 2D [13C,1H]-HSQC experiment is particularly sensitive and precise for 13C KIEs[11][12].

1. Sample Preparation:

  • Prepare a mixture of the 12C- and 13C-labeled substrates in a suitable deuterated buffer for the enzymatic reaction.
  • Place the sample in an NMR tube.

2. NMR Data Acquisition:

  • Acquire an initial 2D [13C,1H]-HSQC spectrum of the substrate mixture before adding the enzyme to determine the initial isotopic ratio.
  • Initiate the enzymatic reaction in the NMR tube by adding the enzyme.
  • Acquire a series of 2D [13C,1H]-HSQC spectra over the course of the reaction.
  • The experiment detects the signal from protons directly attached to 13C atoms. The intensity of the cross-peaks is proportional to the concentration of the 13C-labeled isotopologue. The concentration of the 12C-isotopologue can be determined from a corresponding 1D 1H spectrum.

3. Data Processing and KIE Calculation:

  • Process the NMR spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction[13].
  • Integrate the relevant cross-peaks in the 2D spectra and the corresponding peaks in the 1D spectra to determine the concentrations of the light and heavy isotopologues at each time point.
  • Calculate the KIE from the changes in the relative concentrations of the isotopologues over time.

Mandatory Visualizations

Experimental Workflow for Competitive KIE Measurement

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Isotopic Analysis cluster_calc Calculation start Start with unlabeled (L) and labeled (H) amino acid substrates mix Prepare L:H mixture at a known ratio start->mix initiate Initiate reaction with enzyme mix->initiate quench Quench reaction at various time points (t1, t2, ... tn) initiate->quench separate Separate unreacted substrate from product quench->separate analyze Analyze isotopic ratio (H/L) of remaining substrate (e.g., by MS or NMR) separate->analyze calculate Calculate KIE from the change in isotopic ratio as a function of reaction progress analyze->calculate

Caption: Workflow for a competitive kinetic isotope effect (KIE) experiment.

Amino Acid Sensing in the mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids, particularly leucine and arginine. Labeled amino acids are instrumental in tracing their roles in this pathway.

mTORC1_Pathway cluster_amino_acids Amino Acid Sensing cluster_cytosol Cytosolic Sensors cluster_lysosome Lysosomal Activation cluster_downstream Downstream Effects Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition CASTOR1->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inhibits mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated at lysosome ProteinSynthesis Protein Synthesis mTORC1_active->ProteinSynthesis promotes Autophagy Autophagy mTORC1_active->Autophagy inhibits

References

L-Methionine-d8 for Protein Quantification: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) stands out as a robust method for achieving high accuracy and precision.[1] Among the various stable isotope-labeled amino acids available, L-Methionine-d8, a deuterated form of the essential amino acid L-Methionine, offers a reliable option for researchers studying protein turnover, synthesis, and differential expression. This guide provides an objective comparison of this compound with other metabolic labeling alternatives, supported by experimental principles and a detailed protocol.

Comparative Analysis of Metabolic Labeling Reagents

The accuracy of SILAC-based methods stems from the in vivo incorporation of labeled amino acids, allowing for the combination of cell populations at an early stage. This minimizes experimental variability that can be introduced during sample processing.[2] While specific head-to-head comparisons detailing the accuracy and precision of this compound against other commonly used SILAC amino acids like ¹³C-labeled arginine and lysine are not extensively documented in comparative tables, the principles of mass spectrometry and isotopic labeling allow for a qualitative assessment.

FeatureThis compound¹³C-Labeled Arginine/Lysine
Labeling Principle Metabolic incorporation of deuterium-labeled methionine.Metabolic incorporation of carbon-13 labeled arginine and/or lysine.
Typical Use Case Pulse-chase experiments, protein turnover studies, general protein quantification.General protein quantification, particularly when using trypsin for digestion, as it ensures at least one label per peptide (except for the C-terminal peptide).
Potential for Isotope Effects Deuterium labeling can sometimes lead to slight chromatographic shifts compared to the unlabeled counterpart, which needs to be accounted for in data analysis.[3]¹³C labeling generally results in negligible chromatographic shifts, leading to better co-elution of labeled and unlabeled peptide pairs.[4]
Precision High precision is achievable. A study comparing diethylation with deuterium and ¹³C labels found that ¹³C labeling resulted in a lower variance of quantitative peptide ratios, suggesting higher precision.[3]Generally considered to provide very high precision, with relative standard deviations reported to be better than 5% under optimal conditions.[4]
Accuracy Metabolic labeling methods like SILAC are considered highly accurate.[1][5]Considered the gold standard for accuracy in quantitative proteomics due to early sample mixing and minimal isotope effects.[1][5]
Metabolic Considerations Methionine is an essential amino acid and is a precursor for S-adenosylmethionine (SAM), a key methyl group donor. Its metabolism is tightly regulated and linked to major signaling pathways like mTORC1.[6]Arginine and lysine are also essential amino acids. Arginine can be converted to other amino acids like proline, which can complicate analysis if not accounted for.

Experimental Workflow and Protocols

The following is a detailed protocol for a typical SILAC experiment adapted for the use of this compound for relative protein quantification.

Experimental Workflow: this compound SILAC

SILAC_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis A Control Cells ('Light') - Standard Methionine C >5 Cell Doublings for Complete Incorporation A->C B Experimental Cells ('Heavy') - this compound B->C D Cell Lysis & Protein Extraction C->D E Combine Equal Amounts of 'Light' and 'Heavy' Lysates D->E F Protein Digestion (e.g., Trypsin) E->F G Peptide Cleanup & Fractionation F->G H LC-MS/MS Analysis G->H I Data Analysis: - Peptide Identification - Quantification (Heavy/Light Ratios) H->I

Caption: A typical experimental workflow for protein quantification using this compound in a SILAC experiment.

Detailed Experimental Protocol

1. Cell Culture and Metabolic Labeling:

  • Culture mammalian cells in DMEM specifically lacking L-Methionine.

  • For the 'light' condition, supplement the medium with a standard concentration of natural L-Methionine.

  • For the 'heavy' condition, supplement the medium with the same concentration of this compound.

  • Include 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

  • Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[2]

2. Sample Collection and Lysis:

  • Harvest the 'light' and 'heavy' cell populations separately.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Protein Digestion:

  • Combine equal amounts of protein from the 'light' and 'heavy' lysates.

  • Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

  • Digest the protein mixture into peptides using a protease such as trypsin overnight at 37°C.

4. Peptide Cleanup and Mass Spectrometry:

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the 'heavy' and 'light' peptides based on their mass difference.

  • The ratio of the intensities of the heavy and light peptide peaks corresponds to the relative abundance of the protein in the two samples.

Application in Signaling Pathway Analysis: The Role of Methionine in mTORC1 Signaling

Methionine metabolism is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[6] The availability of methionine, sensed through its metabolite S-adenosylmethionine (SAM), influences mTORC1 activity.[6] this compound can be a valuable tool to study the dynamics of proteins within this pathway in response to various stimuli.

mTORC1_Pathway cluster_input Nutrient Sensing cluster_core mTORC1 Complex cluster_output Downstream Effects Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Metabolism SAMTOR SAMTOR SAM->SAMTOR Binds to mTORC1 mTORC1 SAMTOR->mTORC1 Inhibits GATOR1 (relieves inhibition) S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Relieves Inhibition of

Caption: The role of L-Methionine in the activation of the mTORC1 signaling pathway.

References

Comparative Analysis of L-Methionine-d8 from Various Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of drug metabolism, pharmacokinetics, and proteomics, isotopically labeled compounds are indispensable tools. L-Methionine-d8, a deuterated analog of the essential amino acid L-methionine, serves as a crucial internal standard in mass spectrometry-based quantitative analyses. The accuracy and reliability of such studies are fundamentally dependent on the chemical and isotopic purity of the labeled standard. This guide provides a comparative analysis of this compound available from different commercial suppliers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Data Summary of this compound from Different Suppliers

The following table summarizes the key quality attributes of this compound as specified by various suppliers. Data has been compiled from publicly available Certificates of Analysis (CoA) and product specification sheets.

SupplierProduct NumberChemical Purity (by HPLC)Isotopic Enrichment (Deuterium)Appearance
MedchemExpress HY-N0326S898.0%[1]98.8%[1]White to off-white solid[1]
Cambridge Isotope Laboratories, Inc. DNLM-7179-PK≥98%98 atom % DWhite solid
Cayman Chemical 34826 (for L-Methionine-d3)≥95% (as L-methionine)≥99% deuterated forms (d1-d3)A solid
Alfa Chemistry AS128151 (for L-Methionine (D8, 15N))98%98 atom % D; 98 atom % 15NWhite powder

Note: Direct comparison can be challenging as suppliers may report purity and enrichment using different methods and with varying levels of detail. For instance, Cayman Chemical's readily available data is for L-Methionine-d3, a related but different isotopic variant.

Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for sensitive quantitative assays, independent verification of its chemical and isotopic purity is often necessary. Below are detailed protocols for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to identify and quantify impurities in the this compound sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the extent and position of isotopic labeling.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC Method: A short isocratic elution with a compatible mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to introduce the sample into the mass spectrometer.

  • MS Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-170).

  • Data Analysis: The isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the unlabeled L-Methionine (M+0) and the deuterated this compound (M+8). The percentage of isotopic enrichment is calculated as: [Intensity(M+8) / (Intensity(M+0) + ... + Intensity(M+8))] * 100.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling. The presence of residual proton signals can be used to estimate the isotopic purity.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling pattern.

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • Analysis: Comparison of the integrals of the residual proton signals to a known internal standard allows for the quantification of isotopic purity.

Methionine Metabolism and its Significance

L-Methionine plays a central role in cellular metabolism. Understanding its metabolic pathways is crucial for interpreting data from studies using this compound. The primary pathways include the Methionine Cycle and the Transsulfuration Pathway.

Methionine Cycle

The methionine cycle is essential for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.

Methionine_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF Methyl_Acceptor Methyl Acceptor Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL Alpha_Keto α-ketobutyrate Cystathionine->Alpha_Keto Glutathione Glutathione Cysteine->Glutathione Experimental_Workflow Start Receive this compound CoA_Review Review Supplier CoA Start->CoA_Review Purity_Test Chemical Purity Analysis (HPLC) CoA_Review->Purity_Test Isotope_Test Isotopic Enrichment Analysis (LC-MS) Purity_Test->Isotope_Test NMR_Test Structural Confirmation (NMR) Isotope_Test->NMR_Test Decision Accept or Reject Batch NMR_Test->Decision Decision->Start Reject Use Use in Experiments Decision->Use Accept

References

A Researcher's Guide to Reproducibility in Metabolic Labeling: A Comparative Analysis of L-Methionine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the reproducibility of experimental results is paramount. Metabolic labeling, a powerful technique for quantifying protein turnover and expression, relies on the consistent and efficient incorporation of stable isotopes into the proteome. This guide provides an objective comparison of metabolic labeling with L-Methionine-d8 against alternative methods, supported by experimental considerations and data presentation, to aid in the selection of the most appropriate technique for your research needs.

Introduction to Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a cornerstone of quantitative mass spectrometry. The principle involves replacing a standard amino acid in the cell culture medium with its heavy isotope-labeled counterpart. As cells grow and synthesize new proteins, this "heavy" amino acid is incorporated into the proteome. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance.

L-Methionine, an essential amino acid, is a frequent choice for metabolic labeling due to its role in initiating protein synthesis and its relatively low abundance in proteins, which can simplify mass spectra. The deuterated version, this compound, provides a significant mass shift for clear differentiation in mass spectrometry analysis.

Comparative Analysis of Metabolic Labeling Techniques

The reproducibility of metabolic labeling is influenced by several factors, including the choice of labeled amino acid, the labeling strategy, and downstream sample processing. Here, we compare this compound labeling with two common alternatives: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling methods.

FeatureThis compound LabelingSILAC (e.g., ¹³C₆-Arginine/Lysine)Chemical Labeling (e.g., Dimethyl Labeling)
Principle In vivo incorporation of deuterated methionine.In vivo incorporation of ¹³C or ¹⁵N labeled arginine and/or lysine.In vitro chemical modification of peptides (e.g., at N-termini and lysine residues).
Point of Sample Mixing Early (at the cell or protein lysate level).Early (at the cell or protein lysate level).Late (at the peptide level, after digestion).
Reproducibility Generally high, but can be affected by methionine-specific issues.Considered the gold standard for reproducibility in metabolic labeling.[1]Lower reproducibility compared to metabolic labeling methods.[1]
Accuracy High.High.[1]Comparable accuracy to SILAC in some applications.[1]
Applicability Dividing cells in culture.Dividing cells in culture; can be challenging for non-dividing cells.[1]Applicable to virtually any protein sample, including tissues and clinical samples.
Cost Generally lower than SILAC amino acids.Can be expensive, especially for large-scale experiments.[1]Reagents are typically less expensive.
Multiplexing Typically limited to two conditions (light vs. heavy).Can be extended to three or more conditions (e.g., light, medium, heavy).Higher multiplexing capabilities (e.g., TMT, iTRAQ).

Key Factors Influencing Reproducibility

Several critical factors can impact the reproducibility of metabolic labeling experiments, particularly when using this compound.

Methionine Oxidation

Methionine is susceptible to oxidation, which can occur both in vivo and ex vivo during sample preparation.[2][3] This modification adds 16 Da to the peptide mass, potentially interfering with quantification and leading to variability between replicates.

  • Mitigation Strategies:

    • Minimize sample exposure to air and light.

    • Work at low temperatures.

    • Include antioxidants in lysis buffers.

    • Consider using chemical reduction steps, though these can introduce their own variability.

Amino Acid Misincorporation

Under certain cellular stress conditions, such as amino acid starvation, the translational machinery can misincorporate amino acids.[4][5] This can lead to incomplete or incorrect labeling, affecting the accuracy and reproducibility of quantification.

  • Mitigation Strategies:

    • Ensure the labeling medium is not depleted of the labeled amino acid.

    • Optimize cell culture conditions to minimize stress.

    • Monitor for signs of cellular stress (e.g., changes in growth rate or morphology).

Incomplete Labeling

For accurate quantification, it is crucial to achieve near-complete incorporation of the heavy amino acid. Incomplete labeling can lead to an underestimation of protein abundance in the heavy-labeled sample.

  • Mitigation Strategies:

    • Ensure a sufficient number of cell doublings in the labeling medium (typically at least 5-6).

    • Use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[6]

    • Verify labeling efficiency by mass spectrometry before proceeding with large-scale experiments.

Experimental Protocols

Detailed Protocol for this compound Metabolic Labeling

This protocol provides a general framework for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Light L-Methionine (for control/light condition)

  • This compound (for heavy condition)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture Preparation:

    • Culture cells in standard complete growth medium until they reach the desired confluency for passaging.

  • Preparation of Labeling Media:

    • Prepare two types of custom media:

      • Light Medium: Methionine-free medium supplemented with light L-Methionine at the standard concentration and 10% dFBS.

      • Heavy Medium: Methionine-free medium supplemented with this compound at the same concentration as the light methionine and 10% dFBS.

  • Metabolic Labeling:

    • Passage the cells and seed them into two sets of culture dishes.

    • For the "light" set, replace the standard medium with the prepared Light Medium.

    • For the "heavy" set, replace the standard medium with the prepared Heavy Medium.

    • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. Monitor cell health and growth rate.

  • Experimental Treatment (Optional):

    • Once labeling is complete, apply the experimental treatment to one set of cells (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

  • Cell Harvest and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells using trypsin-EDTA, neutralize with medium, and pellet by centrifugation.

    • Wash the cell pellets again with ice-cold PBS.

    • Lyse the "light" and "heavy" cell pellets separately in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a BCA protein assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Downstream Proteomic Analysis:

    • The mixed protein sample is now ready for downstream processing, including protein reduction, alkylation, digestion (e.g., with trypsin), and subsequent analysis by LC-MS/MS.

General Protocol for Sample Preparation for Mass Spectrometry
  • Protein Reduction and Alkylation:

    • Treat the mixed protein lysate with a reducing agent (e.g., DTT) to break disulfide bonds.

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Protein Digestion:

    • Digest the proteins into peptides using a protease such as trypsin. The digestion can be performed in-solution or after protein separation by SDS-PAGE (in-gel digestion).

  • Peptide Cleanup:

    • Desalt and concentrate the peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light and heavy isotope-labeled peptides, allowing for their relative quantification.

Visualizing Workflows and Key Concepts

To further clarify the experimental processes and influencing factors, the following diagrams are provided in the DOT language for Graphviz.

MetabolicLabelingWorkflow cluster_light Light Condition cluster_heavy Heavy Condition Light_Culture Cell Culture (Light L-Methionine) Light_Harvest Harvest & Lyse Light_Culture->Light_Harvest Light_Quantify Quantify Protein Light_Harvest->Light_Quantify Mix Mix 1:1 Light_Quantify->Mix Heavy_Culture Cell Culture (this compound) Heavy_Harvest Harvest & Lyse Heavy_Culture->Heavy_Harvest Heavy_Quantify Quantify Protein Heavy_Harvest->Heavy_Quantify Heavy_Quantify->Mix Downstream Downstream Processing (Reduction, Alkylation, Digestion) Mix->Downstream LCMS LC-MS/MS Analysis Downstream->LCMS Data Data Analysis & Quantification LCMS->Data FactorsAffectingReproducibility MetabolicLabeling Metabolic Labeling (this compound) Reproducibility Reproducibility MetabolicLabeling->Reproducibility Oxidation Methionine Oxidation (In vivo & Ex vivo) Oxidation->Reproducibility Misincorporation Amino Acid Misincorporation Misincorporation->Reproducibility IncompleteLabeling Incomplete Labeling IncompleteLabeling->Reproducibility

References

A Researcher's Guide to L-Methionine-d8 and L-Methionine: An Assessment of Biological Equivalence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of life sciences and drug development, the use of stable isotope-labeled compounds is indispensable for tracing metabolic pathways and understanding the pharmacokinetics of various molecules. This guide provides a comprehensive comparison of L-Methionine-d8 and its unlabeled counterpart, L-Methionine, with a focus on their biological equivalence, supported by experimental data and detailed methodologies.

Introduction to L-Methionine and its Deuterated Analog

L-Methionine is an essential sulfur-containing amino acid that plays a pivotal role in numerous physiological processes. It serves as a fundamental building block for protein synthesis and is a precursor for the universal methyl group donor, S-adenosylmethionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids.[1][2] Furthermore, L-Methionine is a key component of the transsulfuration pathway, leading to the synthesis of cysteine and the antioxidant glutathione.[1]

This compound is a stable isotope-labeled version of L-Methionine where eight hydrogen atoms have been replaced with deuterium. This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that allows it to be traced and quantified using mass spectrometry.[1] This makes this compound an invaluable tool for metabolic research, enabling scientists to follow the fate of L-Methionine in vivo and in vitro.

Biological Equivalence: The Underlying Principle

The foundational principle behind the use of this compound as a tracer is its biological equivalence to unlabeled L-Methionine. The substitution of hydrogen with deuterium results in a negligible change in the molecule's size, shape, and polarity. Consequently, it is recognized and processed by enzymes and transporters in the same manner as endogenous L-Methionine. This ensures that the metabolic pathways and biological effects observed with this compound accurately reflect those of its natural counterpart. While deuteration can sometimes lead to a "kinetic isotope effect" where reactions involving the C-D bond are slower than those with a C-H bond, for the purposes of tracing metabolic pathways of methionine, this effect is generally considered insignificant in altering the overall biological fate of the molecule.

Experimental Evidence Supporting Biological Equivalence

While direct, head-to-head comparative studies on the physiological effects of L-Methionine versus this compound are not the focus of typical research (as the latter is designed to be a tracer), a wealth of experimental data from metabolic studies implicitly supports their biological equivalence. These studies utilize this compound to trace the metabolic pathways of L-Methionine, with the underlying assumption that they behave identically.

In Vivo Metabolic Fate Studies

Stable isotope tracers like this compound are instrumental in quantifying the dynamics of methionine metabolism in living organisms. For instance, studies have employed deuterated methionine to investigate its conversion and metabolism in various physiological and pathological states. The ability to track the appearance of the deuterium label in downstream metabolites such as homocysteine, cysteine, and SAM provides direct evidence that this compound participates in the same metabolic pathways as unlabeled L-Methionine.

Key Metabolic Pathways of L-Methionine

The biological functions of L-Methionine are intricately linked to several key metabolic pathways. Understanding these pathways is crucial for interpreting data from tracer studies using this compound.

The Methionine Cycle (Transmethylation)

In this cycle, L-Methionine is converted to S-adenosylmethionine (SAM), which then donates its methyl group to a vast array of acceptor molecules. This process is fundamental for epigenetic regulation, neurotransmitter synthesis, and cell signaling.[1] After methylation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.

Methionine_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi+Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Acceptor Acceptor Molecule Hcy Homocysteine SAH->Hcy SAHH (H2O -> Adenosine) Hcy->Met MS (THF -> 5-MTHF) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3

Caption: The Methionine Cycle (Transmethylation Pathway).

The Transsulfuration Pathway

When methionine is in excess or when cysteine is required, homocysteine can enter the transsulfuration pathway. In this pathway, homocysteine is irreversibly converted to cystathionine and then to cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[1]

Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine -> H2O) Cysteine Cysteine Cystathionine->Cysteine CGL (H2O -> α-ketobutyrate + NH3) GSH Glutathione Cysteine->GSH Synthesis Serine Serine

Caption: The Transsulfuration Pathway.

Experimental Protocols for Assessing Methionine Metabolism

The following are generalized protocols for conducting stable isotope tracing studies with this compound to assess its metabolism.

In Vitro Stable Isotope Labeling

This protocol is designed for cell culture experiments to trace the incorporation of this compound into cellular proteins and metabolites.

Materials:

  • Cell culture medium deficient in L-Methionine

  • This compound

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Starvation: The following day, gently wash the cells with PBS and replace the standard medium with methionine-free medium for a short period to deplete intracellular methionine pools.

  • Labeling: Replace the starvation medium with the labeling medium, which is the methionine-free medium supplemented with a known concentration of this compound and dialyzed FBS.

  • Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of this compound.

  • Metabolite Extraction:

    • For intracellular metabolites, wash the cells with cold PBS and then add a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Protein Hydrolysis:

    • The protein pellet can be hydrolyzed to release individual amino acids.

    • Wash the pellet with 70% ethanol to remove any remaining free amino acids.

    • Hydrolyze the protein using 6M HCl at 110°C for 24 hours.

  • Sample Analysis: Analyze the metabolite extracts and protein hydrolysates by liquid chromatography-mass spectrometry (LC-MS) to determine the enrichment of this compound and its labeled metabolites.

In_Vitro_Workflow Start Plate Cells Starve Methionine Starvation Start->Starve Label Add this compound Labeling Medium Starve->Label Incubate Incubate (Time Course) Label->Incubate Harvest Harvest Cells Incubate->Harvest Separate Separate Protein and Metabolite Fractions Harvest->Separate Extract Metabolite Extraction Separate->Extract Hydrolyze Protein Hydrolysis Separate->Hydrolyze Analyze_Met LC-MS Analysis (Metabolites) Extract->Analyze_Met Analyze_Prot LC-MS Analysis (Amino Acids) Hydrolyze->Analyze_Prot

Caption: In Vitro Stable Isotope Labeling Workflow.

In Vivo Stable Isotope Labeling

This protocol provides a general framework for in vivo studies in animal models.

Materials:

  • This compound solution for administration (e.g., oral gavage or intravenous injection)

  • Animal model (e.g., mice, rats)

  • Anesthesia

  • Tools for blood and tissue collection

  • Reagents for sample processing and analysis as described in the in vitro protocol.

Procedure:

  • Acclimation: Acclimate animals to the experimental conditions.

  • Baseline Samples: Collect baseline blood and/or tissue samples before the administration of the tracer.

  • Tracer Administration: Administer a bolus or continuous infusion of this compound.

  • Time Course Sampling: Collect blood and/or tissue samples at various time points after administration.

  • Sample Processing:

    • Process blood to separate plasma or serum.

    • Homogenize tissue samples.

    • Perform metabolite extraction and protein hydrolysis as described in the in vitro protocol.

  • Sample Analysis: Analyze the processed samples by LC-MS to determine the isotopic enrichment in plasma, tissues, and protein.

Data Presentation and Interpretation

The data obtained from these experiments will be in the form of isotopic enrichment, which is the percentage of the labeled form of a molecule relative to its total pool. This data can be presented in tables to compare the enrichment of this compound and its downstream metabolites across different experimental conditions or time points.

Table 1: Hypothetical Isotopic Enrichment of Methionine and its Metabolites in Cell Culture

Time (hours)This compound Enrichment (%)Homocysteine-d4 Enrichment (%)Cysteine-d2 Enrichment (%)
185.2 ± 3.115.7 ± 1.85.2 ± 0.9
492.5 ± 2.545.3 ± 4.220.1 ± 2.3
1295.1 ± 1.968.9 ± 5.542.8 ± 4.7
2496.3 ± 1.575.4 ± 6.155.6 ± 5.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Isotopic Enrichment in Plasma and Liver Tissue In Vivo

Time (hours)Plasma this compound Enrichment (%)Liver this compound Enrichment (%)Liver Protein-Bound this compound Enrichment (%)
0.575.6 ± 6.860.1 ± 5.45.8 ± 1.1
250.2 ± 4.978.3 ± 6.225.4 ± 3.5
825.1 ± 3.745.9 ± 5.150.7 ± 6.3
2410.8 ± 2.120.3 ± 3.865.2 ± 7.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

References

A Comparative Guide to Methionine Isomers in Animal Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of L-Methionine and DL-Methionine Supplementation in Production Animals, with Reference to L-Methionine-d8 as a Research Tool.

This guide provides a detailed comparison of L-Methionine and DL-Methionine, the two primary forms of methionine used in animal nutrition. While the topic specifies this compound, it is important to clarify that this deuterated (heavy isotope-labeled) form of L-Methionine is not a standard feed additive. Instead, this compound serves as a crucial tracer in metabolic research to precisely track the absorption, distribution, and metabolic fate of L-Methionine within an animal's system, distinguishing it from endogenous methionine. The core of this guide will, therefore, focus on the scientifically and commercially relevant comparison between the biologically active L-isomer (L-Methionine) and the synthetic racemic mixture (DL-Methionine).

Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, methyl-group donation in various metabolic pathways, and as a precursor for other vital compounds like cysteine, taurine, and glutathione.[1] In common corn-soybean-based diets for poultry and swine, methionine is often the first limiting amino acid, making its supplementation essential for optimal growth, feed efficiency, and overall health.[2][3]

Metabolic Conversion: The Key Difference

The fundamental difference between L-Methionine and DL-Methionine lies in their metabolic utilization. Animal proteins are composed exclusively of L-isomers of amino acids.[4] L-Methionine, being the biologically active form, can be directly incorporated into proteins and other metabolic pathways.[1]

DL-Methionine is a 50:50 mixture of L-Methionine and D-Methionine.[4] While the L-isomer is immediately available, the D-isomer must first be converted into L-Methionine to be utilized for protein synthesis.[5] This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys.[6][7] The D-isomer is first oxidized by the enzyme D-amino acid oxidase (DAAO) to its alpha-keto analog, α-keto-methionine. Subsequently, a transaminase enzyme converts this keto-acid into L-Methionine.[7]

Although this conversion is generally efficient in poultry and swine, it requires energy and specific enzymatic machinery.[6] The capacity of these enzymes can be a limiting factor, potentially affecting the overall bioavailability of the D-isomer, especially in young animals or under conditions of metabolic stress.[8][9]

Metabolic_Pathway Figure 1: Metabolic Conversion of D-Methionine cluster_DL DL-Methionine Source cluster_Isomers Isomers cluster_Conversion Enzymatic Conversion cluster_Utilization Metabolic Utilization DL_Met DL-Methionine L_Met L-Methionine DL_Met->L_Met 50% D_Met D-Methionine DL_Met->D_Met 50% Protein Protein Synthesis & Other Metabolic Functions L_Met->Protein Keto_Met α-keto-methionine D_Met->Keto_Met D-Amino Acid Oxidase (Liver, Kidney) Keto_Met->L_Met Transaminase

Figure 1: Metabolic Conversion of D-Methionine

Comparative Performance Data

The relative bioavailability (RBV) of L-Methionine compared to DL-Methionine has been the subject of numerous studies, with results sometimes varying based on species, age, diet composition, and the performance metric evaluated.[8] Generally, L-Methionine is considered to have a bioavailability of 100% or slightly higher relative to DL-Methionine, which is often set as the 100% benchmark.

Table 1: Relative Bioavailability (RBV) of L-Methionine vs. DL-Methionine in Broilers DL-Methionine = 100%

Response Criteria Age of Broilers RBV of L-Methionine (%) Source(s)
Average Daily Gain (ADG) 1-21 days 141.5% [10]
Feed Efficiency (FE) 1-21 days 189.1% [10]
Average Daily Gain (ADG) 1-30 days (Yellow-feathered) 142.5% [11]
Carcass Percentage Starter Phase (0-10 days) Significantly higher than DL-Met [12]

| Feed to Gain Ratio (F:G) | Grower Phase (11-24 days) | Improved vs. DL-Met |[12] |

Table 2: Performance Comparison in Swine

Species/Phase Performance Metric Observation Source(s)
Nursery Pigs Average Daily Gain (ADG) L-Met tended to be greater (P=0.087) [13]
Nursery Pigs Relative Bioavailability (ADG) L-Met was 143.8% relative to DL-Met [13]
Growing Pigs ADG, ADFI, G:F No significant differences observed [3]

| Weaned Piglets | Relative Bioavailability (ADG) | L-Met was 159% relative to DL-Met |[8] |

Studies frequently indicate an advantage for L-Methionine, particularly in young animals. For instance, in broiler chickens during the first 3 weeks of life, supplemental L-Methionine showed a higher bioavailability for feed efficiency compared to DL-Methionine.[10] Similarly, in nursery pigs, diets supplemented with L-Methionine tended to result in greater average daily gain, with a calculated RBV of 143.8% for L-Met relative to DL-Met.[13] However, some studies, particularly in older animals, report no significant differences in growth performance, suggesting that mature animals have a well-developed capacity to convert the D-isomer.[3]

Experimental Protocols

To ensure the validity of comparative studies, rigorous experimental designs are employed. Below is a representative methodology for a broiler bioavailability trial.

Objective: To determine the relative bioavailability (RBV) of L-Methionine compared to DL-Methionine in young broiler chickens.

Experimental Design:

  • Animals: A large cohort of one-day-old broiler chicks (e.g., 1664 Cobb 500) are randomly divided into multiple treatment groups, with several replicate pens per group (e.g., 13 groups, 8 replicates/group).[10]

  • Basal Diet: A basal diet is formulated to be deficient in methionine (e.g., containing 60% of the NRC requirement) but adequate in all other nutrients.[10]

  • Treatment Diets: Graded levels of either L-Methionine or DL-Methionine are added to the basal diet to create a dose-response curve. For example, supplementation to achieve 75%, 80%, 85%, 90%, 95%, and 100% of the NRC methionine requirement for each source.[10]

  • Feeding Trial: Chicks are housed in environmentally controlled facilities and fed their respective diets for a set period (e.g., 21 days). Feed intake and body weight are measured regularly.[10]

  • Data Collection: Key performance indicators are recorded, including Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Efficiency (FE) or Feed Conversion Ratio (FCR). Carcass traits like breast muscle yield may also be measured.[10][12]

  • Statistical Analysis: The data are analyzed using regression models, such as the slope-ratio assay, to compare the slopes of the dose-response lines for L-Met and DL-Met. The ratio of the slopes provides the relative bioavailability of L-Methionine to DL-Methionine.[10]

Experimental_Workflow Figure 2: Workflow for a Methionine Bioavailability Study start Animal Selection (e.g., 1-day-old chicks) acclimation Acclimatization & Randomization start->acclimation diet_prep Diet Formulation (Basal Diet + Graded Levels of L-Met & DL-Met) acclimation->diet_prep feeding Experimental Feeding Period (e.g., 21 days) diet_prep->feeding data_collection Data Collection (BW, Feed Intake) feeding->data_collection analysis Statistical Analysis (Slope-Ratio Assay) data_collection->analysis results Determination of Relative Bioavailability (RBV) analysis->results

References

Safety Operating Guide

Proper Disposal of L-Methionine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of L-Methionine-d8, a deuterated stable isotope of the essential amino acid L-Methionine. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is important to be aware of its potential hazards and the necessary personal protective equipment (PPE). The primary physical hazard associated with this compound in its solid form is the potential for combustible dust formation.[1][2] Health hazards are minimal but may include irritation to the respiratory tract, skin, and eyes, and it may be harmful if swallowed or inhaled.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesTo prevent eye irritation from dust particles.[1]
Hand Protection Protective glovesTo prevent skin contact and potential irritation.[1][4]
Body Protection Laboratory coat or appropriate protective clothingTo prevent contamination of personal clothing.[1][5]
Respiratory Protection Dust mask or respirator (NIOSH/MSHA or EN 136 approved)Recommended when handling large quantities or when dust is generated to avoid inhalation.[1][5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as a chemical waste product and engage a licensed professional waste disposal service.[3]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a suitable, clearly labeled, and sealed container.
  • Avoid mixing with other chemical waste unless compatibility has been confirmed.

2. Storage:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[2]

3. Professional Disposal:

  • Arrange for the collection and disposal of the waste by a licensed and certified professional waste disposal company.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for L-Methionine or any available safety information for this compound.

4. Spill Cleanup and Disposal:

  • In the event of a spill, first, ensure the area is well-ventilated.
  • Wearing the appropriate PPE, mechanically clean up the spill by sweeping or shoveling the solid material.[3][5]
  • Avoid generating dust during cleanup.[3][5]
  • Place the collected material into a sealed container for disposal as chemical waste.[5]
  • Wash the spill area with soap and water.[3]

Environmental Precautions: Do not dispose of this compound down the drain or in the regular trash. Prevent its entry into sewers and public waters.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated E Is there a spill? A->E B Is the container empty and clean? C Dispose of as normal lab glass/plastic B->C Yes D Collect in a labeled, sealed waste container B->D No G Store in designated chemical waste area D->G E->B No F Follow Spill Cleanup Procedure E->F Yes F->D H Arrange for professional waste disposal G->H I Provide SDS to disposal company H->I

References

Personal protective equipment for handling l-Methionine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling l-Methionine-d8, a deuterated form of the essential amino acid l-Methionine. While l-Methionine is generally not considered a hazardous substance, proper handling procedures are crucial to maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause mild irritation to the skin, eyes, and respiratory tract.[1] The primary physical hazard is the potential for forming combustible dust concentrations in the air.[2][3] Therefore, appropriate personal protective equipment should be worn at all times.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesWith side-shields (or goggles)[2]
Hand Protection Protective GlovesChemically resistant gloves
Skin and Body Protection Lab Coat/ClothingTo prevent skin exposure[2]
Respiratory Protection Dust Mask/RespiratorNot required under normal use with adequate ventilation.[2][4] If dust is generated, use a NIOSH/MSHA approved respirator.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is suitable.[4]

Step-by-Step Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Operational Plan: Handling this compound

  • Preparation : Before handling, ensure the work area is clean and that all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation to control dust.[1]

  • Dispensing : When weighing or transferring the solid material, do so carefully to minimize the generation of dust.

  • In Case of Contact :

    • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes.[2]

    • Skin : Wash off with soap and plenty of water.[1]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[1]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[2] In all cases of significant exposure, seek medical attention.[1]

  • Cleaning : After handling, clean all surfaces and equipment to prevent cross-contamination.

Storage Plan

  • Store the compound in a tightly closed container.[1]

  • Keep the container in a cool, dry, and well-ventilated place.[1]

  • Store at room temperature, away from light and moisture.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Guidance

  • Unused Product : Dispose of the unused product in its original container if possible.

  • Licensed Disposal : Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Regulatory Compliance : Ensure that all waste materials are disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not allow the product to enter sewers or public waters.[1]

  • Contaminated Packaging : Handle and dispose of contaminated packaging in the same manner as the product itself.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Ventilation prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 handle2 Minimize Dust Generation handle1->handle2 post1 Clean Work Area handle2->post1 post2 Store Properly post1->post2 post3 Dispose of Waste post1->post3

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.